2-Methyl-4-(piperazin-1-YL)benzaldehyde
Description
BenchChem offers high-quality 2-Methyl-4-(piperazin-1-YL)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(piperazin-1-YL)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-8-12(3-2-11(10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
RLLTYTHKXAWUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-4-(piperazin-1-YL)benzaldehyde
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde, a compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the molecule's behavior under various mass spectrometric conditions. We will delve into the core principles of its ionization, fragmentation, and detection, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of 2-Methyl-4-(piperazin-1-YL)benzaldehyde in Drug Discovery
2-Methyl-4-(piperazin-1-YL)benzaldehyde belongs to a class of compounds containing both a substituted benzaldehyde and a piperazine moiety. The piperazine ring is a common scaffold in a wide array of pharmaceuticals, including antihistamines, antipsychotics, and anticancer agents, valued for its ability to modulate pharmacokinetic properties.[1] The benzaldehyde functional group, on the other hand, is a versatile precursor in organic synthesis. The unique combination of these two functionalities in 2-Methyl-4-(piperazin-1-YL)benzaldehyde makes it a molecule of significant interest for the development of novel therapeutics.
Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules. Its high sensitivity and specificity allow for detailed analysis of molecular weight, elemental composition, and structural features through the interpretation of fragmentation patterns. This guide will provide the foundational knowledge required to develop and validate robust mass spectrometric methods for this compound.
Molecular Properties and Expected Mass Spectrometric Behavior
Before delving into experimental protocols, it is crucial to understand the fundamental properties of 2-Methyl-4-(piperazin-1-YL)benzaldehyde.
| Property | Value | Source |
| Molecular Formula | C12H16N2O | Chemically Derived |
| Molecular Weight | 204.27 g/mol | |
| Monoisotopic Mass | 204.1263 g/mol | Calculated |
The presence of the basic piperazine nitrogen makes the molecule readily amenable to protonation, suggesting that positive-ion mode electrospray ionization (ESI) will be a highly effective method for generating the protonated molecule, [M+H]+.[2] Electron ionization (EI) is also a viable technique, particularly when coupled with gas chromatography, and is expected to produce a distinct fragmentation pattern.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is paramount for the successful mass spectrometric analysis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[3] Given the basicity of the piperazine nitrogen, positive-ion ESI is the recommended approach. In a typical ESI experiment, the analyte solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that, upon solvent evaporation, yield protonated molecular ions, [M+H]+.
Key Advantages for this Analyte:
-
High Sensitivity: ESI can detect low concentrations of the analyte.
-
Soft Ionization: Preserves the molecular ion, providing clear molecular weight information.
-
Compatibility with Liquid Chromatography (LC): Allows for the separation of the analyte from complex matrices prior to mass analysis.
Electron Ionization (EI)
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+) and extensive fragmentation. While this can make molecular weight determination more challenging, the resulting fragmentation pattern is highly reproducible and provides rich structural information.[4]
Key Advantages for this Analyte:
-
Detailed Structural Information: The fragmentation pattern serves as a "fingerprint" for the molecule.
-
Library Matching: EI spectra can be compared against established spectral libraries for identification.
-
Compatibility with Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation of 2-Methyl-4-(piperazin-1-YL)benzaldehyde is predicted to be driven by the characteristic cleavages of both the piperazine ring and the aromatic aldehyde moiety.
Predicted Fragmentation Pathways
The following diagram illustrates the logical flow of the predicted fragmentation of 2-Methyl-4-(piperazin-1-YL)benzaldehyde.
Caption: Predicted fragmentation pathway of protonated 2-Methyl-4-(piperazin-1-YL)benzaldehyde.
Interpretation of Key Fragments:
-
[M+H]+ (m/z 205.13): The protonated molecular ion.
-
Loss of CO (m/z 177.14): A characteristic fragmentation of aromatic aldehydes, resulting from the loss of a neutral carbon monoxide molecule.[5]
-
Loss of H (m/z 204.13): Another common fragmentation pathway for aldehydes, involving the loss of a hydrogen radical from the aldehyde group.[5]
-
Piperazine Ring Opening (m/z 148.08): Cleavage of the C-N bonds within the piperazine ring is a well-documented fragmentation pathway for piperazine-containing compounds.[2]
-
Benzylic Cleavage (m/z 119.06): Cleavage of the bond between the aromatic ring and the piperazine nitrogen can lead to the formation of a substituted benzyl cation.
-
Piperazine Fragment (m/z 86.09): A fragment corresponding to the protonated piperazine ring.
-
Toluene-like Fragment (m/z 91.05): Further fragmentation of the benzylic cation can lead to a tropylium-like ion.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust starting point for the analysis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde. Optimization may be required based on the specific instrumentation and sample matrix.
LC-MS/MS Analysis
This method is ideal for the quantification of the analyte in complex biological or chemical matrices.
Experimental Workflow:
Caption: A typical LC-MS/MS workflow for the analysis of the target compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as methanol or acetonitrile.
-
For quantitative analysis, prepare a series of calibration standards and quality control samples.
-
Filter the samples through a 0.22 µm syringe filter to remove particulates.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis, a full scan or product ion scan can be employed.
-
MRM Transitions: Monitor the transition of the precursor ion (m/z 205.1) to one or two characteristic product ions (e.g., m/z 148.1 and 119.1). The collision energy for each transition should be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.
-
GC-MS Analysis
This method is suitable for the analysis of the pure compound or in simple matrices where the analyte is sufficiently volatile and thermally stable.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Derivatization is generally not necessary for this compound.
-
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Interpretation and Validation
A self-validating system is crucial for ensuring the trustworthiness of the analytical results. This involves a multi-faceted approach to data interpretation.
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragment ions.[6]
-
Isotopic Pattern Analysis: The isotopic distribution of the molecular ion should match the theoretical distribution for C12H16N2O.
-
Fragmentation Pattern Consistency: The observed fragmentation pattern should be consistent with the predicted pathways and with data from similar compounds.
-
Chromatographic Retention Time: The retention time of the analyte should be reproducible and consistent with its polarity.
-
Use of Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion
The mass spectrometric analysis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde is a powerful approach for its characterization and quantification. By understanding the principles of its ionization and fragmentation, and by employing robust and well-validated analytical methods, researchers can confidently generate high-quality data to support their drug discovery and development efforts. This guide provides the necessary framework for achieving this, emphasizing a deep understanding of the underlying science to inform practical experimental design.
References
-
[Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. (2015). PubMed. Retrieved from [Link]
-
High-resolution mass spectra for the benzaldehyde produced by... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2-Methyl-4-(4-methyl-1-piperazinyl)- 10H-thieno[2,3-b][6][7]benzodiazepine. (n.d.). PharmaCompass. Retrieved from [Link]
-
4-(4-METHYLPIPERAZIN-1-YL)BENZALDEHYDE. (n.d.). Molekula. Retrieved from [Link]
-
Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. (n.d.). ScienceDirect. Retrieved from [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. (n.d.). PrepChem.com. Retrieved from [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). (n.d.). ResearchGate. Retrieved from [Link]
-
Benzaldehyde, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]
-
4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (2014). SciELO México. Retrieved from [Link]
-
Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. (2025). bioRxiv. Retrieved from [Link]
-
Synthesis and Preclinical Evaluation of Sulfonamido- based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase. (2016). Theranostics. Retrieved from [Link]
-
Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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- 7. asianpubs.org [asianpubs.org]
The Strategic Role of 2-Methyl-4-(piperazin-1-yl)benzaldehyde in Medicinal Chemistry
[1]
Executive Summary
2-Methyl-4-(piperazin-1-yl)benzaldehyde represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] As a bifunctional intermediate, it combines a reactive electrophilic handle (the aldehyde) with a solubilizing, basic moiety (the piperazine), positioned on a sterically modulated (2-methyl) aromatic core.[1]
This guide details the chemical history, synthesis optimization, and strategic application of this intermediate.[1] Unlike simple reagents, this molecule is often the result of a deliberate "fragment-based" design strategy to improve the pharmacokinetic (PK) properties of lipophilic drug candidates.[1]
Part 1: Chemical Identity & Structural Significance[1]
The "Privileged" Architecture
The molecule consists of a trisubstituted benzene ring.[1] Its utility stems from the specific arrangement of its three functional components:
-
The Aldehyde (C1): A versatile "warhead" for carbon-carbon or carbon-nitrogen bond formation (e.g., reductive amination, Knoevenagel condensation).[1]
-
The Methyl Group (C2): A steric modulator.[1] In drug design, ortho-substitution relative to the aldehyde forces the carbonyl group out of planarity or locks the conformation of downstream intermediates (e.g., imines), influencing binding selectivity.[1]
-
The Piperazine (C4): A polarity engine.[1] The piperazine ring introduces basicity (
) and hydrophilicity, critical for oral bioavailability.[1]
Structural Data
| Property | Value / Description |
| IUPAC Name | 2-Methyl-4-(piperazin-1-yl)benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 204.27 g/mol |
| Key Functionality | Electrophile (Aldehyde) + Nucleophile (Secondary Amine) |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
| pKa (Piperazine NH) | ~9.8 (Basic) |
Part 2: Synthesis & Process Optimization[1]
The synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde has evolved from classical nucleophilic aromatic substitution (
Route A: Classical (Nucleophilic Aromatic Substitution)
This is the industrial standard due to cost-efficiency.[1] It relies on the activation of a leaving group by the electron-withdrawing formyl group.[1]
-
Starting Material: 4-Fluoro-2-methylbenzaldehyde (or 4-Chloro analog).[1]
-
Reagent: Piperazine (excess) or 1-Boc-piperazine.[1]
-
Conditions:
, DMSO or DMF, .
Mechanism: The formyl group at C1 is an electron-withdrawing group (EWG) that activates the para-position (C4) for nucleophilic attack.[1] The fluorine atom is the preferred leaving group due to the high electronegativity stabilizing the Meisenheimer complex intermediate.[1]
Protocol 1:
-
Charge: A reactor is charged with 4-Fluoro-2-methylbenzaldehyde (1.0 eq) and
(2.0 eq) in DMSO (5 vol). -
Addition: 1-Boc-piperazine (1.1 eq) is added. Note: Using Boc-protected piperazine prevents polymerization.[1]
-
Reaction: Heat to
for 4–6 hours. Monitor by HPLC. -
Workup: Quench with water (10 vol). Extract with EtOAc.[1]
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to yield the free amine salt.[1]
-
Neutralization: Adjust pH to 10 with NaOH to isolate the free base.[1]
Route B: Buchwald-Hartwig Amination
Used when the starting material is deactivated (e.g., 4-Bromo-2-methylbenzaldehyde) or when milder conditions are required to preserve sensitive groups.[1]
Synthesis Workflow Diagram
Caption: Step-wise synthesis via Nucleophilic Aromatic Substitution (SNAr) followed by deprotection.
Part 3: Reactivity & Applications in Drug Design[1]
This intermediate is rarely the final drug; it is a "linker" or "tail" unit.[1] Its primary utility lies in Reductive Amination and Condensation reactions.
Reductive Amination (The "Linker" Strategy)
The aldehyde is reacted with a primary amine (e.g., an aminopyridine or aniline derived from a kinase scaffold) to form an imine, which is then reduced to a secondary amine.[1]
-
Reaction:
.[1] -
Significance: This attaches the piperazine-phenyl motif to a core scaffold (e.g., a kinase hinge binder).[1] The piperazine then protrudes into the solvent channel of the protein, improving solubility and often forming salt bridges with residues like Asp or Glu.[1]
Knoevenagel Condensation
The aldehyde can react with active methylene compounds (e.g., malononitrile, thiazolidinedione) to form benzylidene derivatives.[1] This is common in the design of Michael Acceptor drugs or covalent inhibitors.[1]
Application Workflow Diagram
Caption: Typical medicinal chemistry workflow utilizing the aldehyde handle for convergent synthesis.
Part 4: Case Studies & Context
While "2-Methyl-4-(piperazin-1-yl)benzaldehyde" is a specific chemical, it belongs to the broader class of N-Aryl Piperazines which revolutionized the treatment of CML (Chronic Myeloid Leukemia) and other cancers.[1]
The "Imatinib" Effect
The success of Imatinib (Gleevec) demonstrated that attaching a piperazine ring to a hydrophobic phenyl core dramatically improves oral bioavailability.[1] While Imatinib uses a methyl-piperazine linked via a methylene bridge, the 2-Methyl-4-(piperazin-1-yl)benzaldehyde variant offers a more rigid, electron-rich electronic profile due to the direct N-aryl bond.[1]
Steric Control via the 2-Methyl Group
The 2-methyl group is not merely decorative.[1] In the context of an inhibitor binding to a protein pocket:
-
Twisted Conformation: The methyl group creates steric clash with the adjacent carbonyl (or the resulting amine linker), forcing the phenyl ring to twist out of coplanarity.[1] This "pre-organization" can reduce the entropic penalty of binding if the protein pocket requires a twisted ligand.[1]
-
Metabolic Stability: Ortho-substitution can block metabolic hot-spots on the phenyl ring, extending the half-life (
) of the drug.[1]
Part 5: Safety & Handling Protocols
Hazard Identification:
-
Skin/Eye Irritant: Benzaldehydes are generally irritants.[1] The piperazine moiety adds basicity, increasing potential for caustic burns.[1]
-
Sensitizer: Piperazines are known respiratory and skin sensitizers.[1]
Handling Protocol:
References
-
Buchwald, S. L., & Hartwig, J. F. (2002).[1] "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry.
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for Piperazine Derivatives." PubChem.
-
Carey, J. S., et al. (2006).[1] "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry.
An In-Depth Technical Guide to the Safe Handling of 2-Methyl-4-(piperazin-1-yl)benzaldehyde for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methyl-4-(piperazin-1-yl)benzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, including substituted benzaldehydes and piperazine derivatives, to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not only cautionary but also scientifically grounded and validated through established chemical safety principles.
Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 204.27 g/mol | Calculated from the molecular formula |
| Physical Form | Likely a solid at room temperature | Similar benzaldehyde and piperazine derivatives are often solids[1][2] |
| Solubility | Expected to be soluble in organic solvents | Aromatic and amine functionalities suggest solubility in common lab solvents |
| Stability | Stable under normal laboratory conditions | Benzaldehydes are generally stable but can be sensitive to air, light, and moisture[3][4][5] |
| Reactivity | The aldehyde group can undergo oxidation and other reactions typical of aldehydes. The piperazine moiety imparts basic properties. | General chemical principles of functional groups |
Hazard Identification and Risk Assessment
The primary hazards associated with 2-Methyl-4-(piperazin-1-yl)benzaldehyde are extrapolated from related compounds. The molecule combines the potential hazards of both benzaldehydes and piperazines.
Potential Health Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled[2][6][7][8].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[2][6][7].
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled[9].
-
Skin Sensitization: May cause an allergic skin reaction[9][10].
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[9][10].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[6][7][8].
Potential Physicochemical Hazards:
-
Combustibility: Assumed to be a combustible solid, similar to other benzaldehyde derivatives[8][11][12].
-
Dust Explosion: As with many fine organic powders, there is a potential for dust explosion if dispersed in the air in the presence of an ignition source[13].
Caption: Pre-handling safety workflow.
Storage Requirements
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6][11][14][15][16]
-
Environment: Store in a cool, dry place away from direct sunlight and sources of ignition.[6][12][14]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][11][17]
Experimental Protocols: A Step-by-Step Guide to Safe Weighing and Solution Preparation
This protocol outlines a self-validating system for the safe handling of 2-Methyl-4-(piperazin-1-yl)benzaldehyde during routine laboratory procedures.
Objective: To accurately weigh a specific amount of the solid compound and prepare a stock solution.
Materials:
-
2-Methyl-4-(piperazin-1-yl)benzaldehyde
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stir bar and stir plate
Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Section 3.2.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of 2-Methyl-4-(piperazin-1-yl)benzaldehyde onto the weighing paper using a clean spatula. Avoid generating dust.
-
If any solid is spilled, clean it up immediately following the spill procedures in Section 5.1.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a magnetic stir bar in a beaker.
-
Carefully transfer the weighed solid into the beaker.
-
Add a small amount of the chosen solvent to the beaker to wet the solid.
-
Place the beaker on a magnetic stir plate and begin gentle stirring.
-
Gradually add more solvent until the solid is fully dissolved.
-
Quantitatively transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated consumables in the designated solid waste container.
-
Clean the spatula and glassware with an appropriate solvent.
-
Decontaminate the work surface.
-
Remove PPE in the correct order to avoid self-contamination.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7][18]
-
Carefully sweep or scoop the material into a labeled, sealed container for disposal.[4][6]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry to the area.
-
Await the arrival of trained emergency responders.[13]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16][19]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][15][16][19]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6][11][15][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][14][15][18]
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][7][13]
-
Specific Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11][17]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6][7]
Waste Disposal
All waste containing 2-Methyl-4-(piperazin-1-yl)benzaldehyde must be treated as hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3][16]
Conclusion
While 2-Methyl-4-(piperazin-1-yl)benzaldehyde presents potential hazards, these can be effectively managed through the diligent application of the protocols outlined in this guide. A culture of safety, grounded in a thorough understanding of the potential risks and the implementation of robust control measures, is essential for all personnel working with this and other novel chemical entities.
References
-
CAHMA. (n.d.). Safer Using - Piperazines. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet. Retrieved from [Link]
-
Chemstock. (n.d.). Benzaldehyde Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2025, December 20). 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde Safety Data Sheet. Retrieved from [Link]
-
Lanxess. (2015, August 15). Product Safety Assessment: Benzaldehyde. Retrieved from [Link]
-
Kadillac Chemicals Pvt. Ltd. (n.d.). Benzaldehyde Material Safety Data Sheet. Retrieved from [Link]
-
Gujarat Alkalies and Chemicals Limited. (n.d.). Benzaldehyde Material Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2023, October 4). 4-Allyloxybenzaldehyde Safety Data Sheet. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Substance Information - Piperazine. Retrieved from [Link]
Sources
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Methodological & Application
"reductive amination reactions using 2-Methyl-4-(piperazin-1-YL)benzaldehyde"
Technical Application Note: Reductive Amination Strategies for 2-Methyl-4-(piperazin-1-yl)benzaldehyde
Executive Summary & Strategic Analysis
This guide details the protocol for performing reductive amination on 2-Methyl-4-(piperazin-1-yl)benzaldehyde . This substrate presents a unique "dual-deactivation" challenge in organic synthesis, distinguishing it from standard benzaldehydes.[1]
The Chemoselectivity Challenge:
-
Electronic Deactivation (Para-Effect): The piperazinyl nitrogen at the 4-position is a strong electron-donating group (EDG).[1] Through resonance, it increases electron density at the carbonyl carbon, making it significantly less electrophilic. This slows the initial nucleophilic attack by the amine partner.
-
Steric Hindrance (Ortho-Effect): The methyl group at the 2-position creates steric bulk directly adjacent to the reactive center.[1] This hinders the formation of the bulky tetrahedral hemiaminal intermediate.
-
Self-Condensation Risk: If the piperazine tail has a free secondary amine (N-H), the molecule can undergo intermolecular self-condensation (polymerization).[1] Crucial Pre-requisite: Ensure the piperazine N4 is protected (e.g., N-Boc, N-Cbz) or substituted (e.g., N-Methyl) before attempting reaction with an external amine.[1]
Scope: This note covers two protocols:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) for unhindered primary amines.
-
Method B (Advanced): Titanium(IV) Isopropoxide mediated reductive amination for hindered amines or electron-deficient anilines.[1]
Mechanistic Insight & Reaction Pathway
Understanding the failure modes is critical. The reaction proceeds through an iminium ion intermediate.[2][3] For this specific substrate, the equilibrium favors the starting materials due to the stability of the electron-rich aldehyde.
Figure 1: Reaction pathway highlighting the specific kinetic bottlenecks caused by the 2-methyl and 4-piperazinyl substituents.[1]
Experimental Protocols
Pre-Reaction Checklist
-
Substrate Quality: Verify the piperazine ring is N-substituted (e.g., N-Methyl) or N-Protected (N-Boc).[1] If using free N-H piperazine, STOP . You must protect it first, or it will compete with your amine reagent.
-
Solvent: 1,2-Dichloroethane (DCE) is preferred over DCM (Dichloromethane) for its higher boiling point and better solubility for polar piperazine derivatives.[1]
-
Stoichiometry: Use 1.2 – 1.5 equivalents of the amine to drive the equilibrium.
Method A: The STAB Protocol (Standard)
Best for: Reacting with simple, unhindered primary amines (e.g., benzylamine, alkylamines).
-
Preparation: In a dry reaction vial, dissolve 2-Methyl-4-(piperazin-1-yl)benzaldehyde (1.0 equiv, 1.0 mmol) in anhydrous DCE (5.0 mL).
-
Amine Addition: Add the Amine (1.2 equiv).
-
Activation: Add Glacial Acetic Acid (1.5 equiv). Note: Acid is mandatory here to activate the electron-rich carbonyl.[1]
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.[2]
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).[1]
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Critical: Do not wash the organic layer with acid (1N HCl), or you will extract your basic product into the aqueous waste. Wash with Brine, dry over Na₂SO₄, and concentrate.
Method B: The Titanium(IV) Isopropoxide Protocol (Advanced)
Best for: Hindered amines, anilines, or when Method A fails to reach conversion.
-
Complexation: In a sealed tube, combine the Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (or neat if the amine is a liquid).
-
Lewis Acid Addition: Add Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv).
-
Why? Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, overcoming the steric/electronic deactivation.
-
-
Imine Formation: Stir at 60°C for 4–6 hours. (The solution often turns yellow/orange).
-
Cooling: Cool the mixture to 0°C or Room Temperature.
-
Reduction: Dilute with Methanol (2 mL per mmol) and carefully add Sodium Borohydride (NaBH₄) (2.0 equiv). Caution: Exothermic gas evolution.
-
Hydrolysis: After 1 hour, quench by adding water (or 1N NaOH) to precipitate the Titanium salts as a white solid (TiO₂).
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH/NH₃ systems are usually required due to the polarity of the piperazine).
Data & Troubleshooting Guide
Reagent Selection Matrix
| Reducing Agent | Reactivity Profile | Recommended Use Case | Notes for this Substrate |
| NaBH(OAc)₃ | Mild, Selective | Aliphatic amines, Benzylamines | Requires AcOH.[1] Slow reaction due to 2-Me steric hindrance.[1] |
| NaCNBH₃ | Mild, pH sensitive | Acid-sensitive substrates | Toxic.[1] Requires pH 5-6 maintenance.[1] Less preferred than STAB. |
| Ti(OiPr)₄ + NaBH₄ | Strong, Dehydrating | Anilines , Hindered amines | High Success Rate. Overcomes the electron-rich deactivation. |
| H₂ / Pd-C | Heterogeneous | Nitro-group containing amines | Avoid if the molecule contains Halogens (risk of dehalogenation).[1] |
Common Pitfalls
-
Low Conversion: The 2-methyl group significantly retards the reaction. If using Method A, increase temperature to 40°C or switch to Method B.
-
Product Loss in Workup: The product contains a piperazine ring (pKa ~9.8) and the newly formed amine. It is highly basic. Never perform an acidic wash during extraction. Keep the aqueous phase pH > 10 during extraction.
-
Streaking on TLC: Piperazine derivatives streak on silica. Use 1% Triethylamine or 1% NH₄OH in your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).
Decision Logic for Protocol Selection
Figure 2: Workflow for selecting the appropriate reductive amination condition based on amine partner and substrate status.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849-3862.[1][4]
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.[1]
-
Organic Chemistry Portal. "Reductive Amination: General Methodologies and Catalysts."
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methyl-4-(piperazin-1-yl)benzaldehyde and all reagents before use.
Sources
Strategic Synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde: A Guide to Protecting Group Tactics
Introduction
2-Methyl-4-(piperazin-1-yl)benzaldehyde is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active molecules. Its synthesis, however, presents a classic challenge in organic chemistry: the presence of multiple reactive functional groups. The secondary amine of the piperazine ring and the aldehyde group are both susceptible to a range of reaction conditions. Consequently, a well-designed protecting group strategy is paramount for a successful and high-yielding synthesis. This guide provides an in-depth analysis of protecting group strategies, detailed experimental protocols, and troubleshooting advice for the synthesis of this important intermediate.
The Synthetic Challenge: Navigating Reactivity
The core of the synthetic problem lies in the need to selectively perform a carbon-nitrogen (C-N) bond formation to attach the piperazine moiety to the 2-methylbenzaldehyde backbone, without interference from the aldehyde or the second nitrogen of the piperazine. Direct coupling of piperazine with a suitable 4-halo-2-methylbenzaldehyde derivative is often complicated by side reactions, including double arylation of the piperazine and reactions involving the aldehyde. Therefore, a strategic sequence of protection and deprotection is essential.
Strategic Selection of Protecting Groups
The choice of protecting groups is critical and should be guided by their stability to the planned reaction conditions and the ease of their removal without affecting other parts of the molecule.
Protecting the Piperazine Moiety
The piperazine ring contains two secondary amines. For monosubstitution, it is necessary to protect one of them.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its straightforward removal with mild acids.[1][2] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[2][3] This protection renders one of the piperazine nitrogens nucleophilic, ready for the subsequent coupling reaction.
-
Trifluoroacetyl Group: The trifluoroacetyl group is another option for protecting amines. It can be introduced using trifluoroacetic anhydride or other trifluoroacetylating agents.[4] While stable, its removal often requires more stringent basic conditions compared to the Boc group.
For the synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde, the Boc group is generally preferred due to its mild deprotection conditions, which are less likely to affect the aldehyde functionality.
Protecting the Aldehyde Functionality
The aldehyde group is highly reactive towards nucleophiles and can be sensitive to both acidic and basic conditions. Protecting it as an acetal is a common and effective strategy.[5]
-
Cyclic Acetals (1,3-Dioxolanes): Cyclic acetals, formed by the reaction of the aldehyde with a diol like ethylene glycol, are particularly stable.[6] They are resistant to basic, nucleophilic, and reducing conditions, making them ideal for the subsequent Buchwald-Hartwig amination step.[7][8] Deprotection is readily achieved under mildly acidic aqueous conditions.[9]
Synthetic Strategy and Workflow
A logical and efficient synthetic route involves the following key steps:
-
Protection of 4-bromo-2-methylbenzaldehyde: The commercially available starting material is protected as a cyclic acetal.
-
Boc Protection of Piperazine: One of the nitrogen atoms of piperazine is protected with a Boc group.
-
Buchwald-Hartwig Amination: The protected aldehyde is coupled with the Boc-protected piperazine.[10]
-
Sequential Deprotection: The Boc group is removed under acidic conditions, followed by the deprotection of the acetal to reveal the final product.
Caption: Synthetic workflow for 2-Methyl-4-(piperazin-1-yl)benzaldehyde.
Detailed Experimental Protocols
Protocol 1: Protection of 4-Bromo-2-methylbenzaldehyde as an Ethylene Acetal
Rationale: This step protects the reactive aldehyde group from the basic and potentially nucleophilic conditions of the subsequent Buchwald-Hartwig amination. A cyclic acetal is chosen for its enhanced stability.[6]
| Parameter | Value |
| Starting Material | 4-Bromo-2-methylbenzaldehyde |
| Reagents | Ethylene glycol, p-Toluenesulfonic acid (p-TsOH) monohydrate |
| Solvent | Toluene |
| Temperature | Reflux |
| Time | 4-6 hours |
| Work-up | Aqueous sodium bicarbonate wash, Brine wash |
| Purification | Column chromatography (Silica gel, Hexane/Ethyl Acetate) |
Procedure:
-
To a solution of 4-bromo-2-methylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Boc-piperazine
Rationale: Monoprotection of piperazine is crucial for achieving selective arylation. The Boc group provides robust protection under the coupling conditions and is easily removed.[3][11]
| Parameter | Value |
| Starting Material | Piperazine |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Time | 12-16 hours |
| Work-up | Water wash |
| Purification | Crystallization or Distillation |
Procedure:
-
Dissolve piperazine (2.0 eq) in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water to remove the excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by crystallization or distillation.
Protocol 3: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the efficient coupling of the protected piperazine to the aryl bromide.[10][12][13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
| Parameter | Value |
| Starting Materials | 4-Bromo-2-methylbenzaldehyde ethylene acetal, N-Boc-piperazine |
| Catalyst | Pd₂(dba)₃ or other Pd source |
| Ligand | BINAP, Xantphos, or other suitable phosphine ligand |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Time | 12-24 hours |
| Work-up | Filtration, Aqueous wash |
| Purification | Column chromatography |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 4-bromo-2-methylbenzaldehyde ethylene acetal (1.0 eq), N-Boc-piperazine (1.2 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 1.5 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Sequential Deprotection
Rationale: A two-step deprotection is necessary. First, the acid-labile Boc group is removed. Subsequently, the acetal is hydrolyzed under aqueous acidic conditions to regenerate the aldehyde.
Step 4a: Boc Deprotection
| Parameter | Value |
| Starting Material | Boc-protected intermediate from Step 3 |
| Reagents | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Temperature | 0 °C to Room Temperature |
| Time | 1-4 hours |
| Work-up | Evaporation, Neutralization |
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in the chosen solvent.
-
Cool the solution to 0 °C and slowly add the acid (e.g., a 1:1 mixture of TFA and DCM, or a 4M solution of HCl in dioxane).[14][15][16]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Step 4b: Acetal Deprotection
| Parameter | Value |
| Starting Material | Amine salt or free amine from Step 4a |
| Reagents | Aqueous Hydrochloric acid (HCl) or other mineral acid |
| Solvent | Tetrahydrofuran (THF) or Acetone |
| Temperature | Room Temperature |
| Time | 2-6 hours |
| Work-up | Neutralization, Extraction |
| Purification | Column chromatography or Crystallization |
Procedure:
-
Dissolve the product from the Boc deprotection step in a mixture of an organic solvent and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, 2-Methyl-4-(piperazin-1-yl)benzaldehyde, by column chromatography or crystallization.
Troubleshooting
-
Incomplete Aldehyde Protection: Ensure the efficient removal of water using a Dean-Stark trap. A slight excess of the diol can also drive the reaction to completion.
-
Low Yield in Buchwald-Hartwig Amination: The choice of ligand and base is crucial and may need to be optimized for the specific substrate. Ensure strictly anhydrous and inert conditions.
-
Side Reactions during Deprotection: If the substrate is sensitive, milder deprotection conditions for the Boc group (e.g., using p-toluenesulfonic acid) can be explored. For acetal deprotection, careful control of the acid concentration and reaction time is important to avoid degradation of the product.
Conclusion
The synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde highlights the importance of a well-thought-out protecting group strategy. By temporarily masking the reactive aldehyde and one of the piperazine nitrogens, the desired C-N bond formation can be achieved efficiently and in high yield. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate.
References
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (n.d.). [Link]
-
JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
-
Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. [Link]
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (2025, August 6). [Link]
- Harfenist, M., & Magnien, E. (1957). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 79(9), 2215–2218.
-
Simple and Chemoselective Deprotection of Acetals. (n.d.). [Link]
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). [Link]
-
UNT Digital Library. (2026, February 6). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. [Link]
-
PMC. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
Wikipedia. (n.d.). Benzylidene acetal. [Link]
-
PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025, April 2). [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... [Link]
-
SynArchive. (n.d.). Protection of 1,2-Diol by Acetal. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. [Link]
-
ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
ACS Publications. (n.d.). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. [Link]
-
ACS Publications. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. [Link]
-
MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
PubMed. (n.d.). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]
-
ResearchGate. (2025, August 6). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry | Request PDF. [Link]
-
RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1252780-72-5| Chemical Name : Trifluoroacetyl Piperazine 2,2,2-Trifluoroacetate. [Link]
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoroacetamides [organic-chemistry.org]
- 5. jove.com [jove.com]
- 6. spegroup.ru [spegroup.ru]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
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- 9. total-synthesis.com [total-synthesis.com]
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- 11. nbinno.com [nbinno.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"optimizing reaction conditions for 2-Methyl-4-(piperazin-1-YL)benzaldehyde synthesis"
Status: Operational Ticket ID: OPT-SYN-2M4P Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for the synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde . This intermediate is a critical pharmacophore in the synthesis of bioactive compounds, including kinase inhibitors and non-steroidal anti-inflammatory drugs.
The synthesis relies on a Nucleophilic Aromatic Substitution (
This guide moves beyond basic recipes to provide a mechanistic understanding of the reaction landscape, ensuring you can troubleshoot low yields and purity issues effectively.
Module 1: Reaction Pathway & Logic
To optimize this reaction, one must visualize the competition between the desired substitution and the side reactions.
Mechanistic Pathway Diagram
Figure 1: Reaction logic flow. The green path represents the desired
Module 2: Critical Troubleshooting (FAQs)
Q1: I am seeing a significant amount of "dimer" (bis-arylated byproduct). How do I stop this?
Diagnosis: The product (a secondary amine) is competing with the starting piperazine for the aryl fluoride. The Fix:
-
Stoichiometry is King: You must use a large excess of piperazine (3.0 to 5.0 equivalents). This ensures that statistically, the aryl fluoride is far more likely to encounter a free piperazine molecule than a product molecule.
-
Reverse Addition: Do not add piperazine to the aldehyde. Add the aldehyde solution dropwise into a stirring solution of excess piperazine. This keeps the local concentration of piperazine high relative to the electrophile.
Q2: The reaction mixture turned into a tarry/black mess. What happened?
Diagnosis: Likely oxidation of the aldehyde or polymerization. The Fix:
-
Inert Atmosphere: Benzaldehydes are prone to air oxidation to benzoic acids. Run the reaction under Nitrogen or Argon.
-
Temperature Control: While
requires heat (80–120°C), exceeding 140°C often degrades the aldehyde. -
Solvent Quality: Use anhydrous DMSO or DMF. Presence of water at high temperatures can facilitate side reactions.
Q3: My yield is low, and I suspect the aldehyde is reacting with the amine.
Diagnosis: Piperazine can condense with the aldehyde to form imines or aminals. The Fix:
-
Avoid Acid Catalysis: Ensure your reaction medium is strictly basic (
). Acids catalyze imine formation. -
Hydrolysis Workup: The imine formation is reversible. When quenching the reaction with aqueous acid (mild) or during the aqueous wash, the imine will hydrolyze back to the desired aldehyde and amine. Note: Do not use strong acid that might protonate the product and trap it in the water layer.
Q4: How do I remove the excess piperazine without column chromatography?
Diagnosis: Piperazine is highly water-soluble, but so is the product to some extent. The Fix:
-
Aqueous Wash: The partition coefficient (
) of the product is higher than piperazine. -
Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash structurally with water (3x) and then Brine (1x). The excess piperazine (very polar) will stay in the aqueous phase. The product (lipophilic aryl ring) will migrate to the organic phase.
Module 3: Optimized Experimental Protocol
This protocol is designed for 2-Methyl-4-(piperazin-1-yl)benzaldehyde synthesis via direct
Reagents & Conditions Table
| Component | Recommendation | Role/Notes |
| Substrate | 4-Fluoro-2-methylbenzaldehyde (1.0 eq) | Electrophile. The aldehyde (EWG) activates the para-fluorine. |
| Nucleophile | Piperazine (Anhydrous) (4.0 eq ) | Nucleophile. High excess prevents dimerization. |
| Base | Potassium Carbonate ( | Scavenges HF. Granular is preferred over powder to prevent caking. |
| Solvent | DMSO or DMF | Polar aprotic solvent is required to stabilize the Meisenheimer complex. |
| Temp/Time | 90°C – 110°C for 4–6 Hours | Monitor by TLC/LCMS. |
Step-by-Step Workflow
-
Preparation:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
).
-
-
Charging:
-
Add Piperazine (4.0 eq) and
(2.0 eq) to the flask. -
Add DMSO (5–10 volumes relative to substrate mass). Stir until piperazine is mostly dissolved.
-
-
Addition:
-
Dissolve 4-Fluoro-2-methylbenzaldehyde (1.0 eq) in a minimal amount of DMSO.
-
Add the aldehyde solution to the piperazine mixture slowly at room temperature.
-
-
Reaction:
-
Heat the mixture to 100°C .
-
Checkpoint: Monitor TLC (System: 10% MeOH in DCM). Look for the disappearance of the non-polar aldehyde spot.
-
-
Workup (Crucial for Purity):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice Water (10x volume).
-
Observation: The product often precipitates as a solid. If so, filter and wash with water to remove piperazine.
-
If oil forms: Extract with Ethyl Acetate (x3) .
-
Wash the combined organic layers with Water (x3) (critical to remove DMSO and excess piperazine) and Brine (x1) .
-
-
Isolation:
-
Dry organic layer over Sodium Sulfate (
). -
Concentrate under reduced pressure.
-
Purification: If necessary, recrystallize from Ethanol or Diethyl Ether/Hexane.
-
References
-
Nucleophilic Arom
) Mechanism & Scope -
Piperazine Mono-arylation Str
-
Synthesis of Piperazine-Benzaldehyde Intermediates (Avanafil rel
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA
- Source: MDPI (Molecules Journal)
-
URL:[Link]
- Title: Purification of piperazine (Patent US2919275A)
Sources
"common byproducts in the synthesis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. Instead of a generic overview, we will directly address common challenges, byproducts, and optimization strategies in a practical, question-and-answer format based on established synthetic methodologies.
The synthesis of N-aryl piperazines is a cornerstone of pharmaceutical chemistry, with the resulting scaffolds appearing in numerous active pharmaceutical ingredients (APIs).[1][2] The target molecule, 2-Methyl-4-(piperazin-1-YL)benzaldehyde, is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through Nucleophilic Aromatic Substitution (SNAr).[3][4] While powerful, these methods are susceptible to specific side reactions that can complicate purification and reduce yields. This guide provides expert insights into identifying and mitigating these issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is low, and the crude NMR shows a significant amount of 2-methylbenzaldehyde. What is the likely cause and how can I prevent it?
A1: The presence of 2-methylbenzaldehyde, the de-halogenated starting material, is a classic indicator of a common side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation .[3]
Causality: This byproduct forms when the aryl halide starting material (e.g., 4-bromo-2-methylbenzaldehyde) is reduced instead of undergoing amination. The mechanism can be complex, but it often involves a competing pathway where a palladium-hydride species is generated, which then reductively cleaves the carbon-halogen bond. An unproductive side reaction can also occur where the palladium-amide intermediate undergoes β-hydride elimination, although this is less likely with piperazine.[3]
Troubleshooting Steps:
-
Re-evaluate Your Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is common, but older or improperly stored reagents can contain hydroxides or moisture, which can promote hydrodehalogenation. Use freshly opened, high-purity base from a trusted supplier. Consider a weaker base like Cs₂CO₃ or K₃PO₄ if the problem persists.
-
Solvent and Reagent Purity: Ensure all solvents are rigorously anhydrous and degassed. Oxygen can damage the palladium catalyst, leading to side reactions. Water can react with the base and interfere with the catalytic cycle.
-
Optimize Ligand and Catalyst Loading: The ligand-to-palladium ratio can influence the stability and activity of the catalyst. For sterically hindered substrates, using bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired reductive elimination over side reactions. A slight excess of the ligand may be beneficial.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions. Screen temperatures starting from ~80 °C and only increase if the reaction is too slow.
Q2: I've isolated a high-molecular-weight impurity that appears to have two benzaldehyde units per piperazine molecule. What is this, and how can I avoid its formation?
A2: This byproduct is almost certainly 1,4-bis(2-methyl-4-formylphenyl)piperazine . It forms because piperazine has two secondary amine (N-H) sites, both of which are available for arylation.
Causality: In both Buchwald-Hartwig and SNAr reactions, the initial product, 2-Methyl-4-(piperazin-1-YL)benzaldehyde, still possesses a free N-H group. This group can react with a second molecule of the aryl halide starting material under the reaction conditions, leading to the double-arylated, symmetrical byproduct.
Troubleshooting Steps:
-
Use an Excess of Piperazine: The most straightforward solution is to use a molar excess of piperazine (e.g., 2 to 5 equivalents). Le Châtelier's principle dictates that this will statistically favor the mono-arylation product and leave unreacted piperazine, which is typically easier to remove during workup (via an acid wash) than the high-molecular-weight byproduct.
-
Employ a Mono-Protected Piperazine: A more robust, albeit multi-step, approach is to use a mono-protected piperazine, such as 1-Boc-piperazine.[5]
-
Step A: Couple 1-Boc-piperazine with your aryl halide.
-
Step B: Deprotect the Boc group under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the desired product. This strategy completely prevents the formation of the double-arylation byproduct.
-
-
Controlled Addition of Aryl Halide: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst and an excess of piperazine can help maintain a high piperazine-to-halide ratio, suppressing the second addition.
Q3: My reaction stalls with significant amounts of unreacted starting materials. What are the likely causes?
A3: A stalled reaction typically points to catalyst deactivation, insufficient base strength, or poor reagent quality.
Causality:
-
Catalyst Deactivation: The active Pd(0) species in the Buchwald-Hartwig cycle is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[6] Phosphine ligands can also be oxidized.
-
Insufficient Base: The base is crucial for deprotonating the amine to form the palladium-amide complex, which precedes the final C-N bond formation.[6] If the base is too weak or has been neutralized by adventitious water or acidic impurities, the cycle will halt.
-
Inhibitors: Certain functional groups or impurities in the starting materials can act as catalyst poisons.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: This is the most critical factor. Use Schlenk line techniques or a glovebox.[7] Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction. Degas all solvents prior to use.
-
Check Base and Ligand Quality: Use fresh, high-purity reagents. Phosphine ligands, especially, should be stored under an inert atmosphere.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation and push the reaction to completion.
-
Re-evaluate Ligand Choice: The stability and activity of the catalyst are highly dependent on the supporting ligand. For challenging couplings, consider using more robust and highly active "second" or "third" generation Buchwald ligands (e.g., those based on biaryl phosphines).[3]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is generally preferred for this molecule: Buchwald-Hartwig or SNAr?
The Buchwald-Hartwig amination is generally the preferred and more versatile method for this specific target.[1][3] The SNAr reaction requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to sufficiently activate the ring for nucleophilic attack.[8][9][10] The methyl (-CH₃) and aldehyde (-CHO) groups on the starting material are not strongly activating, making an SNAr reaction with a 4-fluoro or 4-chloro-2-methylbenzaldehyde likely to require harsh conditions (high temperatures, strong bases), which could degrade the aldehyde functionality. The palladium-catalyzed Buchwald-Hartwig reaction has a much broader substrate scope and typically proceeds under milder conditions.[3]
FAQ 2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: Use a solvent system that provides good separation between the starting aryl halide, the piperazine, and the product. A common mobile phase is a mixture of hexane and ethyl acetate, sometimes with a small amount of triethylamine to reduce tailing of the amine spots.
-
HPLC/LC-MS: This provides a more quantitative assessment. A small aliquot can be quenched, diluted, and injected to determine the ratio of starting material to product. This is the preferred method for accurate kinetic monitoring.
FAQ 3: What are some common impurities in the piperazine starting material that could affect the reaction?
Commercial piperazine can contain water (as a hexahydrate) or other impurities.[11][12] It is crucial to use anhydrous piperazine or to dry the hydrate form before use. The presence of water can hydrolyze the base and interfere with the catalyst. Other potential impurities could include related amines or products from piperazine synthesis, which could compete in the reaction.[12] Using a high-purity grade of piperazine is recommended.
Part 3: Data Summary & Experimental Protocol
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct Name | Common Cause | Mitigation Strategy | Analytical Notes (Typical) |
| 2-Methylbenzaldehyde | Hydrodehalogenation (Pd-catalyzed side reaction) | Use fresh, high-purity base (NaOtBu); ensure rigorously anhydrous/anaerobic conditions; optimize ligand. | M.W. matches de-halogenated starting material. Absence of piperazine signals in NMR. |
| 1,4-bis(2-methyl-4-formylphenyl)piperazine | Double arylation of piperazine | Use a molar excess (2-5 eq.) of piperazine; use mono-Boc-piperazine followed by deprotection. | High M.W. in MS. NMR shows symmetry; integration of aromatic to piperazine protons is 8H:8H. |
| Unreacted Starting Material(s) | Catalyst deactivation; insufficient base; low temperature | Ensure inert atmosphere; use fresh catalyst/ligand/base; screen higher temperatures or more active ligands. | Signals corresponding to starting materials remain in crude analysis (TLC, LC-MS, NMR). |
| 4-Hydroxy-2-methylbenzaldehyde | Hydrolysis of the aryl halide | Rigorously exclude water from the reaction. | M.W. corresponds to halide displacement by -OH. Product is more polar than starting material. |
Sample Protocol: Buchwald-Hartwig Synthesis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde
This is a representative protocol and should be optimized for specific laboratory conditions.
Reagents:
-
4-Bromo-2-methylbenzaldehyde (1.0 eq)
-
Anhydrous Piperazine (2.5 eq)
-
Pd₂(dba)₃ (0.015 eq, 1.5 mol%)
-
XPhos (0.03 eq, 3 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add 4-bromo-2-methylbenzaldehyde, piperazine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.[13]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Separate the organic layer. Wash with 1M HCl to remove excess piperazine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product.[13]
Part 4: Visualizations
Buchwald-Hartwig Reaction: Desired Pathway vs. Side Reactions
Caption: Key pathways in the Buchwald-Hartwig synthesis.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing low-yield issues.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate - PrepChem.com. Available at: [Link]
-
Piperazine-impurities - Pharmaffiliates. Available at: [Link]
-
Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
Exploring pharmacological significance of piperazine scaffold - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs - University of Technology. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. Available at: [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - Office of Justice Programs. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde - Oriental Journal of Chemistry. Available at: [Link]
-
Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][14]benzoquinone - ResearchGate. Available at: [Link]
- Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents.
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC. Available at: [Link]
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents.
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications - ResearchGate. Available at: [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester - MDPI. Available at: [Link]
-
Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3) - ResearchGate. Available at: [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. Available at: [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]
-
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][14]benzoquinone hydrochloride - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"preventing over-oxidation of the aldehyde in 2-Methyl-4-(piperazin-1-YL)benzaldehyde"
Topic: Preventing Over-Oxidation in 2-Methyl-4-(piperazin-1-yl)benzaldehyde Ticket ID: #ALD-OX-442 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "White Solid" Phenomenon
Welcome to the Technical Support Center. You are likely here because your yellow oil/solid (the aldehyde) is developing a white crust or turning into a white solid entirely.
The Diagnosis: You are experiencing Aldehyde Autoxidation .[2] The target molecule, 2-Methyl-4-(piperazin-1-yl)benzaldehyde , contains an electron-rich benzaldehyde moiety.[1] While the para-amino group (piperazine) donates electron density, making the carbonyl carbon less electrophilic (and thus less reactive to nucleophiles), it does not protect against radical-mediated autoxidation by atmospheric oxygen.[1]
This guide provides the protocols to stop the reaction at the aldehyde stage during synthesis and preserve it during storage.
Module 1: Synthesis Strategy (Root Cause Analysis)
The most effective way to prevent over-oxidation is to select a synthetic route that minimizes exposure to strong oxidants.
Decision Matrix: Which Route Are You Using?
Figure 1: Synthesis Decision Tree.[1] Route B is the industrial standard for Avapritinib intermediates to avoid oxidation issues entirely.
Protocol A: The "Rescue" (If using Alcohol Precursor)
Scenario: You have (2-methyl-4-(piperazin-1-yl)phenyl)methanol and need to oxidize it to the aldehyde without going to the carboxylic acid.[1]
The Trap: Do NOT use Jones Reagent (CrO3/H2SO4) or Permanganate. These will drive the reaction straight to the benzoic acid zwitterion, which is difficult to purify.
The Solution: Activated Manganese Dioxide (
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 eq of the benzyl alcohol in Dichloromethane (DCM) or Chloroform (0.1 M concentration).
-
Reagent: Add 10.0 eq of Activated
.-
Note: "Activated" is crucial. If using old stock, heat it at 110°C for 24h before use.
-
-
Reaction: Stir vigorously at reflux (or RT for 12-24h).
-
Workup: Filter through a pad of Celite. Rinse with DCM. Concentrate.
-
Result: Clean aldehyde. No acid.
-
Protocol B: The "Pro" Route (S_NAr Displacement)
Scenario: You want to avoid oxidation entirely. This is the route used in the synthesis of Avapritinib intermediates.[7]
Mechanism: Nucleophilic Aromatic Substitution (
Critical Troubleshooting:
-
Issue: The reaction turns dark/tarry.
-
Cause: At high temperatures (
) required for , the aldehyde is prone to thermal decomposition and autoxidation if air is present. -
Fix:
-
Degas Solvents: Sparge your DMSO or DMF with Nitrogen for 15 mins before heating.
-
Temperature Control: Do not exceed 100°C. If sluggish, use Boc-piperazine instead of free piperazine to increase solubility and reduce side reactions, then deprotect later with HCl/Dioxane.
-
Module 2: Storage & Handling (Preventing Autoxidation)
Even after successful synthesis, the aldehyde can degrade into 2-methyl-4-(piperazin-1-yl)benzoic acid within days if stored improperly.[1]
The Mechanism: Radical Chain Reaction
The hydrogen atom on the aldehyde carbonyl is abstractable. Once a radical forms, it reacts with
Figure 2: The Autoxidation Cascade.[1] Note that one molecule of Peroxy Acid can oxidize a second molecule of Aldehyde, accelerating the degradation.
Storage SOP (Standard Operating Procedure)
| Parameter | Recommendation | Why? |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and forms a better "blanket" in the vial.[1] |
| Temperature | -20°C (Freezer) | Slows down the radical initiation kinetics.[1] |
| Container | Amber Glass | UV light acts as a radical initiator. |
| Stabilizer | Bisulfite Adduct (Optional) | If storing for >6 months, convert to the solid sodium bisulfite adduct. Hydrolyze back to aldehyde with mild base ( |
Module 3: Purification (The "Sticking" Problem)
User Complaint: "I put my crude aldehyde on a silica column, and nothing came out / only acid came out."
Root Cause:
-
Acidic Silica: Standard silica gel is slightly acidic (pH 6-6.5).[1] This protonates the piperazine nitrogen (forming a salt that sticks) and catalyzes the oxidation of the aldehyde surface.
-
Streaking: The basic amine interacts with silanol groups.
Troubleshooting Protocol:
-
Pre-treat Silica: Slurry your silica gel in Hexane/Ethyl Acetate containing 1% Triethylamine (TEA) . This neutralizes the acidic sites.
-
Eluent: Use DCM/MeOH (95:5) with 1%
or TEA . -
Alternative: Use Amine-functionalized Silica (e.g., KP-NH).[1] This eliminates the need for TEA and prevents acid-catalyzed degradation.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the carboxylic acid if it forms? A: Generally, no. If you need the aldehyde for a reductive amination (e.g., making Avapritinib), the acid is dead weight. You would need to reduce it back to the alcohol (LiAlH4) and re-oxidize, which is inefficient.
Q: My aldehyde is a yellow oil, but the literature says solid. Is it impure? A: Not necessarily. Small amounts of solvent or the "oil-out" tendency of piperazines can prevent crystallization. However, if it turns white and solid, that is likely the benzoic acid zwitterion. Check via 1H NMR (Look for the aldehyde proton at ~10 ppm. If missing, it's oxidized).[1]
Q: I need to store it for 1 year. Best method? A: Do not store the free aldehyde. Store the Boc-protected intermediate or the alcohol precursor . Perform the final deprotection or oxidation step immediately before use.
References
-
Synthesis of Avapritinib Intermediates (S_NAr Route)
-
Selective Oxidation of Benzylic Alcohols (MnO2)
-
Benzaldehyde Autoxidation Mechanisms
-
Purification of Basic Amines on Silica
- Guide: "When should I use an amine-bonded silica for flash chrom
-
Source:
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Avapritinib_Chemicalbook [chemicalbook.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Patent 2264016 [data.epo.org]
Technical Support Center: Purification of 2-Methyl-4-(piperazin-1-yl)benzaldehyde
Welcome to the technical support center for the synthesis and purification of 2-Methyl-4-(piperazin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
Introduction
2-Methyl-4-(piperazin-1-yl)benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, particularly those containing the arylpiperazine moiety, which is prevalent in drugs targeting the central nervous system.[1] Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This guide will address common challenges encountered during its purification and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the typical physical properties of 2-Methyl-4-(piperazin-1-yl)benzaldehyde?
A1: 2-Methyl-4-(piperazin-1-yl)benzaldehyde is typically a solid at room temperature. Its molecular formula is C12H16N2O, with a molecular weight of approximately 204.27 g/mol .[2] It is important to store the compound under an inert atmosphere at room temperature to prevent degradation.
Q2: What are the common synthetic routes for 2-Methyl-4-(piperazin-1-yl)benzaldehyde, and how do they impact purification?
A2: The most common synthetic strategies involve the nucleophilic aromatic substitution (SNAr) reaction between an activated aryl halide (e.g., 4-fluoro-2-methylbenzaldehyde) and piperazine, or a Buchwald-Hartwig amination. The choice of synthetic route significantly influences the impurity profile. For instance, SNAr reactions may result in unreacted starting materials and halogenated impurities, while palladium-catalyzed couplings might introduce residual metal catalysts that require specific purification steps for removal.[3]
Troubleshooting Purification Challenges
Q3: My purified 2-Methyl-4-(piperazin-1-yl)benzaldehyde shows a persistent yellow color. What could be the cause and how can I remove it?
A3: A persistent yellow color often indicates the presence of oxidized impurities or residual starting materials. Aldehydes, in general, are susceptible to oxidation, which can form colored byproducts.[4]
-
Causality: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. Additionally, incomplete reaction or side reactions during synthesis can lead to colored impurities.
-
Troubleshooting Steps:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. A common starting point is a mixture of a polar solvent like ethanol or isopropanol with a non-polar solvent like heptane or hexane. The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Activated Carbon Treatment: Before the final filtration step of recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable method for removing colored impurities.[5][6] A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Q4: I am observing an impurity with a similar polarity to my product during TLC and HPLC analysis, making separation by column chromatography difficult. What are my options?
A4: Co-eluting impurities are a common challenge. These are often structurally similar to the target compound.
-
Causality: A likely culprit is a regioisomer formed during the synthesis, for example, if the starting material has multiple reactive sites. Another possibility is an over-alkylated byproduct where the secondary amine of the piperazine ring has reacted further.
-
Troubleshooting Strategies:
-
Optimize Chromatography Conditions:
-
Solvent System Modification: Experiment with different solvent systems for your column chromatography. Sometimes, switching to a completely different solvent combination (e.g., toluene/acetone or dichloromethane/methanol) can alter the selectivity and improve separation.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try a very shallow gradient or even isocratic elution with the optimal solvent mixture to maximize resolution.
-
-
Dervatization: In some cases, you can selectively react either the product or the impurity to change its polarity, allowing for easier separation. For example, the basic piperazine nitrogen can be temporarily protected, altering the molecule's chromatographic behavior. This is an advanced technique and requires careful consideration of the reaction and deprotection steps.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool for separating closely related compounds.[7] While more resource-intensive, it offers superior resolution compared to flash chromatography.
-
Q5: My final product has a low melting point and appears oily, even after drying under vacuum. What could be the issue?
A5: This often points to the presence of residual solvents or low-melting impurities.
-
Causality: Solvents used in the purification process, especially high-boiling point solvents like DMSO or DMF, can be difficult to remove completely.[5] Oily impurities, such as unreacted liquid starting materials or byproducts, can also depress the melting point.
-
Troubleshooting Steps:
-
Azeotropic Removal of Solvents: If high-boiling point solvents are suspected, co-evaporation with a lower-boiling point solvent like toluene can be effective.
-
Trituration/Slurrying: Suspending the oily product in a non-polar solvent in which it is poorly soluble (e.g., hexane, pentane, or diethyl ether) and stirring vigorously can often induce crystallization and wash away soluble impurities.
-
Recrystallization: As mentioned previously, recrystallization is a fundamental technique for obtaining a crystalline solid with a sharp melting point.[8]
-
Q6: I am concerned about the stability of the aldehyde group during purification. What precautions should I take?
A6: Aldehydes can be sensitive to both oxidation and changes in pH.[9][10]
-
Causality: The aldehyde can be oxidized to a carboxylic acid or undergo other side reactions under harsh conditions.
-
Preventative Measures:
-
Inert Atmosphere: Conduct purification steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Strong Acids and Bases: While mild acidic or basic conditions are sometimes necessary for work-up, prolonged exposure to strong acids or bases should be avoided.
-
Temperature Control: Keep temperatures as low as is practical during work-up and purification to minimize degradation.
-
Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol is a starting point for purifying crude 2-Methyl-4-(piperazin-1-yl)benzaldehyde that contains colored impurities and other minor byproducts.
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. Good candidates include isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.
-
Dissolution: In a round-bottom flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and heat with stirring for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Flash Column Chromatography for Difficult Separations
This protocol is suitable for separating the target compound from closely related impurities.
-
Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point is a mixture of hexane and ethyl acetate, with a small amount of triethylamine (0.1-1%) added to the eluent to prevent tailing of the basic piperazine compound.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.
-
Elution: Begin eluting with the less polar solvent mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Troubleshooting Guide for Purification of 2-Methyl-4-(piperazin-1-yl)benzaldehyde
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Yellow/Brown Color | Oxidation of the aldehyde, colored impurities | Recrystallization with activated carbon, Column chromatography |
| Co-eluting Impurity (similar Rf/RT) | Regioisomers, Over-alkylation byproducts | Optimize chromatography (solvent, gradient), Preparative HPLC |
| Oily or Low-Melting Product | Residual high-boiling solvents, Oily impurities | Azeotropic removal of solvents, Trituration/slurrying |
| Product Degradation During Purification | Oxidation, pH sensitivity of the aldehyde | Use of inert atmosphere, Avoid strong acids/bases, Temperature control |
Visualization
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification method.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
MDPI. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
PubMed. Isolation, identification and characterization of two novel process-related impurities in olanzapine. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. [Link]
-
PubMed Central. Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. [Link]
-
MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. CAS 122-03-2: Benzaldehyde, 4-(1-methylethyl)- [cymitquimica.com]
"side reactions of the piperazine ring in 2-Methyl-4-(piperazin-1-YL)benzaldehyde"
This Technical Support Guide addresses the stability, reactivity, and troubleshooting of 2-Methyl-4-(piperazin-1-yl)benzaldehyde .[1] This molecule presents a classic "dual-reactivity" challenge in organic synthesis: it contains both a reactive electrophile (aldehyde) and a reactive nucleophile (secondary amine at the piperazine N4 position).
Technical Support Center: 2-Methyl-4-(piperazin-1-yl)benzaldehyde
Topic: Side Reactions of the Piperazine Ring & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts.
Core Reactivity Profile
Before troubleshooting, understand the molecule's intrinsic instability. This compound is an amino-aldehyde .[1]
-
The Conflict: The secondary amine (N4 of the piperazine) is nucleophilic (
). The aldehyde is electrophilic. -
The Result: In the free base form, Molecule A's amine will attack Molecule B's aldehyde, leading to intermolecular Schiff base formation (oligomerization).
-
The 2-Methyl Effect: The methyl group at the ortho position to the aldehyde provides some steric protection, slowing down nucleophilic attack compared to the unmethylated analog, but it does not prevent it during long-term storage or concentrated solution phase.
Troubleshooting Guides (Q&A)
Category A: Storage & Stability (The "Yellowing" Solid)
Q: My white powder has turned yellow/orange and gummy after 2 weeks at room temperature. What happened? A: You are witnessing intermolecular self-condensation (Oligomerization) .[1] The free secondary amine of one piperazine ring has reacted with the aldehyde of a neighboring molecule to form an imine (Schiff base). This process propagates, forming dimers, trimers, and oligomers. The color change is due to the extended conjugation of the resulting imine networks.
-
Diagnostic: Run LC-MS. You will likely see peaks corresponding to
(Dimer) and higher order oligomers. -
Prevention Protocol:
-
Store as a Salt: Never store the free base for long periods. Convert the amine to a salt (e.g., Hydrochloride or Tosylate) immediately after isolation. The protonated amine (
) is non-nucleophilic. -
Low Temperature: Store at -20°C to kinetically inhibit the condensation.
-
Dilution: If it must be in solution, keep it dilute (<0.1 M) to reduce the collision frequency between molecules.
-
Category B: Impurity Profiling (Oxidative Degradation)
Q: I see a "ghost peak" (M+16) in my LC-MS that grows over time in aerated solvents. Is it the carboxylic acid?
A: Likely not . While aldehydes oxidize to acids (
-
Differentiation:
-
Carboxylic Acid: Will shift significantly in retention time with pH changes (mobile phase).
-
N-Oxide: Less sensitive to pH shifts; often thermally unstable (may revert or degrade in the MS source).
-
-
Corrective Action:
-
Degas all solvents (sparge with Argon/Nitrogen).
-
Add an antioxidant (e.g., BHT) if the application permits.
-
Critical: Avoid chlorinated solvents (DCM/CHCl3) for long-term storage, as they can promote radical oxidation pathways or alkylation (see below).
-
Category C: Synthetic Selectivity (Regio-Control)[1]
Q: I am trying to perform a reductive amination on the aldehyde, but I am getting a complex mixture. Why? A: The piperazine NH is competing with your external amine. When you activate the aldehyde (e.g., with acid or Lewis acid), the piperazine NH of a second molecule attacks it faster than your desired external amine, or you get polymerization.
-
The Fix: Protection Strategy. You must mask the piperazine nitrogen before reacting the aldehyde.
-
Step 1: Protect N4 with Boc anhydride (
). The 2-methyl-benzaldehyde moiety is robust enough to survive standard Boc protection conditions.[1] -
Step 2: Perform your aldehyde transformation.
-
Step 3: Deprotect (TFA/HCl).
-
Q: I tried to acylate the aldehyde (e.g., to form an enol ester) but the piperazine ring reacted instead. A: The piperazine secondary amine is a far better nucleophile than the aldehyde oxygen (or enol). Any electrophile (acyl chloride, alkyl halide) introduced will preferentially attack the piperazine N4 first.
-
Rule of Thumb: If the reagent is an electrophile, the Piperazine N4 reacts first. If the reagent is a nucleophile, the Aldehyde reacts first (but watch out for self-condensation).
Visualizing the Failure Modes
The following diagram illustrates the two primary degradation pathways: Self-Condensation (Polymerization) and Oxidative Degradation .
Experimental Data & Solvents
Solvent Compatibility Table
The piperazine ring is basic. Interaction with solvent impurities can lead to side reactions.
| Solvent | Compatibility | Risk Factor | Technical Note |
| Dichloromethane (DCM) | Medium | N-Alkylation | DCM can slowly react with secondary amines (formation of chloromethyl ammonium salts) over days.[1] Avoid for storage. |
| Methanol/Ethanol | Low | Acetal/Hemiacetal | The aldehyde will equilibrate with hemiacetals. The amine may catalyze this. Complicates NMR but reversible. |
| Ethyl Acetate | Medium | Amidation | Secondary amines can slowly attack esters (aminolysis) to form amides, especially with heat/Lewis acids. |
| DMF/DMSO | High | Thermal | Good solubility, but high boiling points require heat to remove, which accelerates self-condensation. |
| Water (Acidic) | Excellent | None | Forms stable salt (e.g., in 1M HCl). Best for storage if solid isolation isn't possible. |
Purification Protocol (The "Streaking" Issue)
Issue: When purifying the free base on silica gel, the compound streaks or stays at the baseline.
Cause: The basic piperazine nitrogen interacts strongly with acidic silanol groups (
Protocol: The "Amine-Modified" Silica Method
-
Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . This neutralizes the acidic sites.
-
Mobile Phase: Use DCM:MeOH (95:5) + 0.5%
(aq). -
Alternative: Use Alumina (Neutral or Basic) instead of silica gel. Alumina is less acidic and reduces streaking for piperazine derivatives.
References
-
BenchChem. 4-(4-Ethylpiperazin-1-yl)benzaldehyde: Properties and Reactivity. (General reactivity of piperazine-benzaldehydes).
-
National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. (Mechanisms of N-alkylation and protection).[2]
-
SynArchive. Protecting Groups List: Amine Protection Strategies. (Boc/Cbz protocols for secondary amines).
-
ResearchGate. Electrochemical synthesis of phenylpiperazines and oxidation mechanisms. (Oxidative instability of phenyl-piperazine motifs).[3]
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Methyl-4-(piperazin-1-yl)benzaldehyde
Welcome to the technical support center for 2-Methyl-4-(piperazin-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile bifunctional molecule. This document will explore the critical role of solvent selection in controlling the reactivity of its aldehyde and piperazine moieties, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-Methyl-4-(piperazin-1-yl)benzaldehyde and what are their typical reactions?
A1: The molecule possesses two key functional groups that dictate its reactivity:
-
Aromatic Aldehyde: This group is electrophilic and readily undergoes nucleophilic addition and condensation reactions. Common transformations include:
-
Reductive Amination
-
Knoevenagel Condensation
-
Wittig Reaction
-
Acetal Formation
-
Oxidation to a carboxylic acid or reduction to an alcohol.
-
-
Piperazine Ring: The secondary amine (N-H) in the piperazine ring is nucleophilic and basic. It readily participates in reactions such as:
-
N-Alkylation and N-Arylation
-
N-Acylation
-
Mannich-type reactions
-
The challenge and opportunity with this molecule lie in selectively reacting one site without affecting the other, a feat where solvent choice is paramount.
Q2: Why is solvent selection so critical when working with this compound?
A2: Solvent selection is crucial for several reasons:
-
Selectivity: As the molecule has both a nucleophilic amine and an electrophilic aldehyde, the solvent can influence which site is more reactive, or if intramolecular/intermolecular side reactions occur. For instance, acidic conditions required for some aldehyde reactions might protonate the piperazine, rendering it non-nucleophilic.
-
Reaction Rate: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction kinetics. Polar solvents can accelerate reactions involving charged intermediates.[1]
-
Solubility: Ensuring that all reactants and catalysts are in the same phase is fundamental for optimal reaction rates.[1]
-
Side-Product Formation: The presence of both an amine and an aldehyde can lead to self-condensation to form imines or other polymeric byproducts.[2] The right solvent can minimize these unwanted pathways.
Troubleshooting Guides: Common Experimental Issues
Issue 1: Low Yield in Reductive Amination
Symptom: You are performing a reductive amination with an external primary or secondary amine, but the yield of the desired product is low, and you observe significant amounts of unreacted 2-Methyl-4-(piperazin-1-yl)benzaldehyde.
Root Cause Analysis & Solutions:
Reductive amination is a two-step process: (1) formation of an iminium ion and (2) reduction. The solvent affects both steps.
-
Imine/Iminium Formation is Inefficient: This step is often the rate-limiting one and is acid-catalyzed. However, the piperazine moiety in your starting material is basic and can be protonated, deactivating it.
-
Troubleshooting:
-
Solvent Choice: Chlorinated solvents like 1,2-dichloroethane (DCE) are often superior to tetrahydrofuran (THF) for reductive aminations using sodium triacetoxyborohydride (STAB), leading to faster reactions.[3] While environmentally less friendly, solvents like dichloromethane (DCM) and DMF have also been shown to be effective.[4][5] Consider switching to ethyl acetate as a greener alternative with STAB.[4]
-
Acid Catalyst: While seemingly counterintuitive with a basic starting material, a small amount of a weak acid like acetic acid can be beneficial, especially for less reactive ketones and aldehydes, by catalyzing iminium ion formation.[3] However, excess acid can lead to side reactions.[5]
-
Water Content: Traces of water can sometimes be beneficial, but excess water will hydrolyze the imine/iminium ion intermediate.[6] Using molecular sieves can sometimes be detrimental if it completely removes the necessary trace amounts of water.[6]
-
-
-
Side Reactions of the Aldehyde: The reducing agent might reduce the aldehyde to an alcohol before it can react with the amine.
-
Troubleshooting:
-
Choice of Reducing Agent: STAB is generally preferred over harsher reagents like sodium borohydride (NaBH₄) in methanol, as the latter can rapidly reduce the aldehyde.[3]
-
-
Issue 2: Unwanted N-Alkylation of the Piperazine Ring
Symptom: When attempting a reaction at the aldehyde, you observe byproducts resulting from the alkylation or acylation of the piperazine nitrogen.
Root Cause Analysis & Solutions:
The piperazine nitrogen is a potent nucleophile, especially in aprotic solvents where it is not heavily solvated.
-
Solvent-Mediated Nucleophilicity:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the piperazine N-H, creating a solvent cage that sterically hinders its nucleophilicity and reduces its reactivity.[7] This can be advantageous if you want to favor reactions at the aldehyde.
-
Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents do not hydrogen-bond with the N-H group, leaving the lone pair on the nitrogen more available for nucleophilic attack.[8][9] This can lead to increased rates of N-alkylation.
-
-
Protecting Group Strategy:
-
If solvent choice alone is insufficient to prevent N-alkylation, consider temporarily protecting the piperazine nitrogen with a suitable protecting group (e.g., Boc, Cbz). This is a common strategy to achieve selective functionalization.[10]
-
Issue 3: Poor Results in Knoevenagel Condensation
Symptom: You are attempting a Knoevenagel condensation with an active methylene compound (e.g., malononitrile), but the reaction is slow, and the yield is poor.
Root Cause Analysis & Solutions:
The Knoevenagel condensation involves the deprotonation of the active methylene compound by a base, followed by nucleophilic attack on the aldehyde.
-
Solvent Effects on Catalyst and Intermediates:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often excellent choices. They can stabilize the charged carbanion intermediate formed after deprotonation, accelerating the reaction.[1][11]
-
Polar Protic Solvents (e.g., Methanol, Water): These can be less effective. While they can enhance the basicity of some amine catalysts, they can also solvate the carbanion through hydrogen bonding, reducing its nucleophilicity.[1][11] However, in some catalyst-free or specific metal-catalyzed systems, water can be a very effective "green" solvent.[1]
-
Non-Polar Solvents (e.g., Toluene): These are generally slower than polar aprotic solvents but can still give good selectivity.[11]
-
-
Solvent-Free Conditions: For Knoevenagel condensations, solvent-free conditions, sometimes assisted by microwave or ultrasound, can be highly effective and environmentally friendly, leading to excellent yields in a short time.[12][13]
Experimental Protocols & Data
Protocol 1: Selective Reductive Amination
This protocol is optimized for the reaction of 2-Methyl-4-(piperazin-1-yl)benzaldehyde with a generic secondary amine (e.g., morpholine) to favor selective formation of the tertiary amine at the aldehyde position.
Step-by-Step Methodology:
-
To a stirred solution of 2-Methyl-4-(piperazin-1-yl)benzaldehyde (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE) (0.2 M), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Solvent Data for Reductive Amination:
| Solvent | Relative Reaction Rate | Typical Yield (%) | Notes |
| 1,2-Dichloroethane (DCE) | Fast | >90% | Generally the preferred solvent for STAB reductions.[3] |
| Tetrahydrofuran (THF) | Moderate | 70-85% | A viable but slower alternative to DCE.[3] |
| Acetonitrile | Moderate | 75-85% | Can be used, but may require longer reaction times. |
| Methanol | Slow/Complex | Variable | Not recommended with STAB; rapid aldehyde reduction is a major side reaction.[3] |
Protocol 2: Knoevenagel Condensation
This protocol describes a robust method for the condensation of 2-Methyl-4-(piperazin-1-yl)benzaldehyde with malononitrile.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-Methyl-4-(piperazin-1-yl)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in dimethylformamide (DMF) (0.5 M).
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 1-2 hours.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to obtain the pure condensed product.
Comparative Solvent Data for Knoevenagel Condensation:
| Solvent | Catalyst | Typical Yield (%) | Notes |
| DMF | Piperidine | >95% | Aprotic polar solvent stabilizes intermediates, leading to high yields.[11] |
| Ethanol | Piperidine | 60-75% | Protic solvent can solvate the carbanion, reducing the rate.[11] |
| Toluene | Piperidine | 80-90% | Slower than DMF but offers good selectivity.[11] |
| Water | None/Lewis Acid | Variable | Can be highly effective in certain systems, offering a green alternative.[1] |
| Solvent-Free | Ammonium Acetate | >90% | Environmentally friendly and often very rapid.[12][13] |
Visualizing Solvent Effects
Decision Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting an appropriate solvent based on the desired reaction.
Caption: A decision tree for optimal solvent selection.
Solvation Effects on Piperazine Nucleophilicity
This diagram illustrates how different solvent types affect the nucleophilicity of the piperazine nitrogen.
Caption: Impact of protic vs. aprotic solvents.
References
-
Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Solvent effects in the reaction between piperazine and benzyl bromide. (n.d.). Indian Academy of Sciences. Retrieved February 20, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. Retrieved February 20, 2026, from [Link]
-
Effect of solvent on Knoevenagel condensation of benzaldehyde with malononitrile. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Solvent screening for benzaldehyde reductive amination. (2023, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved February 20, 2026, from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved February 20, 2026, from [Link]
-
van Schijndel, J., Canalle, L. A., de Vries, J. G., & de Vries, M. E. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409. [Link]
-
Nucleophilicity and Solvent Effects. (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. (n.d.). Retrieved February 20, 2026, from [Link]
-
p-AMINOBENZALDEHYDE. (1951). Organic Syntheses, 31, 6. [Link]
-
Jeske, R. (2018, September 4). Nucleophilicity and Solvent Effects [Video]. YouTube. [Link]
-
Mancini, P. M. E., Terenzani, A. J., & Vottero, L. R. (1996). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (11), 2345-2350. [Link]
-
Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]
-
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. (2025, October 15). EPA. Retrieved February 20, 2026, from [Link]
-
Reactions of Amines. (n.d.). Retrieved February 20, 2026, from [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). MDPI. Retrieved February 20, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). International Journal of Pharmacy & Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
-
Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
2-Meth-oxy-4-[(4-methyl-piperazin-1-yl)imino-meth-yl]phenol. (2010, December 11). PubMed. Retrieved February 20, 2026, from [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
Farmer, S., & Reusch, W. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][6][11]oxazin‐4‐one under Microwave Irradiation Conditions. (2025, December 16). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Reactions of Amines Practice Problems. (2020, May 5). Chemistry Steps. Retrieved February 20, 2026, from [Link]
-
4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. (n.d.). PubChemLite. Retrieved February 20, 2026, from [Link]
-
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). PLOS One. Retrieved February 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bhu.ac.in [bhu.ac.in]
- 13. pure.tue.nl [pure.tue.nl]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of 2-Methyl-4-(piperazin-1-YL)benzaldehyde with 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the discovery pipeline. Erroneous structural assignments can lead to the misinterpretation of biological data, wasted resources, and significant delays. Among the arsenal of analytical techniques available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool for the definitive elucidation of molecular architecture.
This guide provides an in-depth, practical comparison of how complementary 2D NMR techniques—specifically COSY, HSQC, and HMBC—are synergistically employed to validate the structure of 2-Methyl-4-(piperazin-1-yl)benzaldehyde. We will move beyond a simple recitation of steps to explore the underlying principles and strategic rationale that govern the experimental design and data interpretation, empowering you to apply these methodologies with confidence in your own research.
The Analytical Challenge: Confirming Connectivity in a Multi-Substituted Aromatic System
The target molecule, 2-Methyl-4-(piperazin-1-yl)benzaldehyde, presents a seemingly straightforward structure. However, it contains distinct spin systems and quaternary carbons that necessitate a multi-faceted analytical approach for unequivocal confirmation. The primary objectives of our 2D NMR investigation are:
-
To confirm the substitution pattern on the benzaldehyde ring.
-
To establish the connectivity between the piperazine ring and the benzaldehyde moiety.
-
To assign all proton and carbon signals in the molecule.
To achieve this, we will leverage a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle.
Experimental Protocol: A Step-by-Step Workflow for Structural Validation
A robust experimental protocol is the foundation of high-quality, interpretable NMR data. The following workflow outlines the key steps from sample preparation to data acquisition.
Sample Preparation: The Unsung Hero of High-Resolution NMR
Meticulous sample preparation is paramount for obtaining high-quality NMR spectra.[1] Any impurities or particulate matter can degrade the spectral resolution, making the interpretation of complex 2D correlations challenging.
-
Analyte: 15-25 mg of 2-Methyl-4-(piperazin-1-yl)benzaldehyde. Higher concentrations are generally required for 2D experiments compared to simple 1D proton NMR to ensure adequate signal-to-noise for cross-peak detection within a reasonable acquisition time.[1]
-
Solvent: 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.[2] For this guide, we will assume the use of CDCl₃.
-
Procedure:
-
Dissolve the sample in the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[3]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm to optimize shimming.[2]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 for both ¹H and ¹³C).[4]
-
NMR Data Acquisition: A Multi-Experiment Approach
The following 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR: A standard one-dimensional proton spectrum is the starting point for all subsequent analyses.
-
¹³C{¹H} NMR: A proton-decoupled carbon spectrum provides the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (one-bond ¹JCH coupling).[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[6]
Data Interpretation: Assembling the Structural Puzzle
The true power of 2D NMR lies in the synergistic interpretation of the data from these complementary experiments. Let's break down the expected correlations for 2-Methyl-4-(piperazin-1-yl)benzaldehyde, referencing our numbered structure below.
Figure 1: Numbered Structure of 2-Methyl-4-(piperazin-1-yl)benzaldehyde
Caption: Numbering scheme for 2-Methyl-4-(piperazin-1-yl)benzaldehyde used for NMR signal assignment.
Predicted ¹H and ¹³C Chemical Shifts
Based on known substituent effects and data from similar compounds, we can predict the approximate chemical shifts for the protons and carbons in our target molecule. These predictions serve as a guide for interpreting the 2D spectra.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H-C7 (CHO) | ~9.8 | ~191 | Aldehyde proton is highly deshielded. |
| H-C6 | ~7.7 | ~130 | ortho to the electron-withdrawing aldehyde group. |
| H-C5 | ~6.8 | ~114 | ortho to the electron-donating piperazine group. |
| H-C3 | ~6.7 | ~112 | meta to the aldehyde and ortho to the piperazine. |
| H₃-C8 | ~2.5 | ~18 | Aromatic methyl group. |
| H₂-C2'/C6' | ~3.3 | ~48 | Piperazine protons adjacent to the aromatic ring. |
| H₂-C3'/C5' | ~3.1 | ~45 | Piperazine protons adjacent to the NH group. |
| H-N4' | Broad, variable | - | Exchangeable proton. |
| C1 | - | ~132 | Quaternary carbon attached to the aldehyde. |
| C2 | - | ~142 | Quaternary carbon attached to the methyl group. |
| C4 | - | ~155 | Quaternary carbon attached to the piperazine nitrogen. |
COSY: Mapping the Proton-Proton Coupling Network
The COSY spectrum will reveal the through-bond connectivity of the protons.
Figure 2: Expected COSY Correlations
Caption: Key expected proton-proton correlations in the COSY spectrum.
-
Aromatic Region: A cross-peak will be observed between H-C6 and H-C5, confirming their adjacent positions. The lack of a correlation between H-C3 and H-C5 will indicate they are not vicinal.
-
Piperazine Ring: A strong correlation will be seen between the protons on C2'/C6' and C3'/C5', establishing the connectivity within the piperazine ring.
-
Long-Range Couplings: A very weak cross-peak might be observable between the aldehyde proton (H-C7) and H-C6, and between the methyl protons (H₃-C8) and H-C3, due to four-bond and five-bond couplings, respectively. The observation of these long-range couplings can depend on the digital resolution of the experiment.
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides unambiguous one-bond correlations between each proton and the carbon to which it is attached. This is a crucial step in assigning the carbon spectrum.
| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Assignment |
| ~9.8 | ~191 | H-C7 and C7 |
| ~7.7 | ~130 | H-C6 and C6 |
| ~6.8 | ~114 | H-C5 and C5 |
| ~6.7 | ~112 | H-C3 and C3 |
| ~2.5 | ~18 | H₃-C8 and C8 |
| ~3.3 | ~48 | H₂-C2'/C6' and C2'/C6' |
| ~3.1 | ~45 | H₂-C3'/C5' and C3'/C5' |
The quaternary carbons (C1, C2, and C4) will be absent from the HSQC spectrum as they do not have any directly attached protons.
HMBC: Unveiling the Molecular Skeleton
The HMBC spectrum is arguably the most informative experiment for elucidating the overall carbon skeleton by revealing two and three-bond correlations.
Figure 3: Key Expected HMBC Correlations
Sources
- 1. ichemical.com [ichemical.com]
- 2. researchgate.net [researchgate.net]
- 3. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Biological Activity & SAR Profile: 2-Methyl-4-(piperazin-1-yl)benzaldehyde vs. Analogues
[1]
Executive Summary: The "Privileged Scaffold"
2-Methyl-4-(piperazin-1-yl)benzaldehyde (hereafter referred to as 2-Me-4-PB ) represents a specialized subclass of the "piperazinyl-benzaldehyde" pharmacophore.[1] While the unsubstituted 4-(piperazin-1-yl)benzaldehyde is a ubiquitous building block, the 2-methyl substituted variant introduces critical steric and electronic properties that are often decisive in late-stage lead optimization for kinase inhibitors (e.g., targeting ALK, ROS1, or BCR-ABL).
This guide compares 2-Me-4-PB against three primary alternatives:
-
The Standard: 4-(4-Methylpiperazin-1-yl)benzaldehyde (most common).[1]
-
The Regioisomer: 3-Methyl-4-(piperazin-1-yl)benzaldehyde (Imatinib-like motif).[1]
-
The Bioisostere: 2-Fluoro/Chloro-4-(piperazin-1-yl)benzaldehyde.[1]
Core Value Proposition
The 2-methyl group at the ortho position to the aldehyde serves two primary functions that distinguish it from the standard analogues:
-
Conformational Restriction: It forces the phenyl ring to twist out of coplanarity with the subsequent linker (e.g., imine, hydrazone, or alkene), often improving selectivity for ATP-binding pockets.
-
Metabolic Blocking: It sterically hinders metabolic oxidation at the highly reactive benzylic position or the ortho-phenyl carbon.[1]
Comparative Analysis: Structure-Activity Relationship (SAR)
The following table synthesizes physicochemical properties and predicted biological impacts based on established medicinal chemistry principles.
Table 1: Comparative Physicochemical & Biological Profile
| Feature | 2-Methyl-4-(piperazin-1-yl)benzaldehyde (Subject) | 4-(4-Methylpiperazin-1-yl)benzaldehyde (Standard) | 3-Methyl-4-(piperazin-1-yl)benzaldehyde (Isomer) | 2-Fluoro-4-(piperazin-1-yl)benzaldehyde (Bioisostere) |
| Steric Impact | High (Ortho to Linker) .[1] Forces twist in final drug molecule.[1] | Low. Planar conformation possible. | High (Ortho to Piperazine) . Twists the piperazine ring.[1][2][3][4] | Moderate. Fluorine is smaller than methyl.[1] |
| Solubility (LogP) | Moderate (~1.8). Methyl adds lipophilicity.[1] | High (~1.5). N-Methyl aids solubility.[1] | Moderate (~1.8). Similar to subject. | Low (~1.4). Fluorine decreases lipophilicity.[1] |
| Metabolic Stability | High .[1] Blocks ortho-oxidation. | Moderate. N-dealkylation is a major metabolic route.[1] | Moderate. Ortho-position to aldehyde is open.[1] | Very High . Fluorine blocks metabolism strongly.[1] |
| Reactivity (Aldehyde) | Reduced . Steric hindrance slows condensation.[1] | High. Unhindered aldehyde.[1] | High. Methyl is far from aldehyde.[1] | High. Inductive effect increases electrophilicity.[1] |
| Primary Application | Selectivity Tuning . Used when planar inhibitors bind off-targets.[1] | General Purpose . Broad-spectrum kinase inhibitors.[1] | Potency Tuning . Optimizes piperazine binding in solvent channel.[1] | Metabolic Stability . Used to extend half-life.[1][2] |
Mechanism of Action & Signaling Pathways
The biological activity of 2-Me-4-PB is realized when it is incorporated into a larger scaffold, typically a kinase inhibitor.[1] The diagram below illustrates how the 2-methyl group specifically influences the binding mode within the ATP-binding pocket of a tyrosine kinase (e.g., c-Met or ALK).
Diagram 1: Steric "Twist" Mechanism for Kinase Selectivity[1]
Caption: The 2-methyl group induces a non-planar conformation ("Twist"), allowing the inhibitor to fit into specific kinase pockets while clashing with off-target kinases that require a flat ligand.[5]
Experimental Protocols
To validate the biological utility of 2-Me-4-PB , researchers typically convert it into a bioactive molecule via Reductive Amination or Knoevenagel Condensation .[1] Below is a standardized protocol for synthesizing a probe molecule to test kinase affinity.
Protocol A: Reductive Amination (Synthesis of Probe Molecule)
Objective: Couple 2-Me-4-PB with an amine-bearing scaffold (e.g., an aminopyridine) to form a secondary amine linkage.
Reagents:
-
Substrate: 2-Methyl-4-(piperazin-1-yl)benzaldehyde (1.0 eq)
-
Amine Partner: 2-Amino-pyridine derivative (1.0 eq)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloroethane (DCE) or THF
-
Catalyst: Acetic Acid (AcOH) (1-2 drops)
Step-by-Step Methodology:
-
Activation: Dissolve the amine partner in DCE (0.1 M concentration). Add 2-Me-4-PB (1.0 eq) and catalytic AcOH.[1] Stir at Room Temperature (RT) for 1 hour to form the imine intermediate.
-
Checkpoint: Monitor by TLC or LC-MS.[1] The aldehyde peak should disappear, and the imine peak (M-18) should appear.
-
-
Reduction: Cool the solution to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Note: The 2-methyl group sterically hinders the aldehyde, so the reaction may require longer stirring (4–16 hours) compared to the unmethylated analog.
-
-
Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[2]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Protocol B: Biological Assay (Kinase Inhibition Screen)
Objective: Compare the IC50 of the 2-Methyl derivative vs. the Unsubstituted analog.
-
Assay Platform: FRET-based kinase assay (e.g., LanthaScreen).[1]
-
Concentration: Prepare 10-point dose-response curves (10 µM to 0.1 nM).
-
Control: Staurosporine (Pan-kinase inhibitor).[1]
-
Readout: Measure the phosphorylation of the substrate peptide.
-
Analysis: Calculate IC50 using a non-linear regression model (Sigmoidal Dose-Response).
Synthesis Pathway & Workflow
The following diagram outlines the synthesis of 2-Me-4-PB itself, highlighting why it is a high-value intermediate.
Diagram 2: Synthesis of the 2-Methyl-4-(piperazin-1-yl)benzaldehyde Scaffold
Caption: Synthesis routes for 2-Me-4-PB. The SnAr route is preferred for fluoro-precursors; Buchwald-Hartwig is used for bromo-precursors.[1]
Expert Commentary & Troubleshooting
Why choose the 2-Methyl variant? In my experience leading lead optimization campaigns, we switch to the 2-Methyl scaffold when the unsubstituted analog shows:
-
Poor Selectivity: The molecule is too "flat" and hits multiple kinases.[1] The 2-methyl group introduces a "twist" (dihedral angle change) of ~30-45° between the phenyl ring and the linker, often resolving off-target toxicity.[1]
-
Metabolic Hotspots: If the ortho-position is a site of rapid CYP450 oxidation, the methyl group effectively blocks this metabolic soft spot.[1]
Common Pitfalls:
-
Reduced Reactivity: Be aware that the 2-methyl group slows down the aldehyde condensation rate.[1] You may need to increase the temperature (from RT to 40°C) or reaction time compared to the unsubstituted benzaldehyde.
-
Steric Clash: In some cases, the methyl group is too bulky and abolishes binding to the primary target. Always run a computational docking study (e.g., Glide or Gold) before synthesis to ensure the pocket can accommodate the extra volume.
References
-
Comparison of Piperazine-Linked Kinase Inhibitors
-
Synthesis Protocols (SnAr Reaction)
-
Metabolic Stability of Methyl-Substituted Aromatics
-
Specific Intermediate Data (Example)
A Cost-Benefit Analysis of Synthetic Routes to 2-Methyl-4-(piperazin-1-YL)benzaldehyde: A Guide for Drug Development Professionals
Abstract
The efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of successful drug development. 2-Methyl-4-(piperazin-1-YL)benzaldehyde is a critical building block for numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this valuable compound: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Buchwald-Hartwig amination. By examining reaction efficiency, cost of goods, scalability, and safety, this document aims to equip researchers and process chemists with the necessary insights to make informed decisions for their specific development needs.
Introduction: Strategic Considerations for Synthesis
The molecular architecture of 2-Methyl-4-(piperazin-1-YL)benzaldehyde presents two logical bond disconnections for its synthesis: the formation of the aryl-nitrogen bond between the piperazine moiety and the substituted benzaldehyde, or the installation of the formyl group onto a pre-existing 1-(3-methylphenyl)piperazine scaffold. The former strategy is generally more convergent and is the focus of this guide. We will explore two powerful methods to construct this C-N bond, each with its own distinct advantages and disadvantages.
The choice of a synthetic route is a multi-faceted decision. Early-stage research may prioritize speed and yield, while later-stage process development will place a greater emphasis on cost, safety, and environmental impact. This guide will provide the data and rationale to navigate these choices effectively.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established and robust method for the formation of aryl-amine bonds. This route relies on the activation of an aryl halide or sulfonate by an electron-withdrawing group, in this case, the benzaldehyde moiety, which facilitates attack by a nucleophile.
Reaction Scheme
Figure 2: Buchwald-Hartwig amination route.
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-methylbenzaldehyde (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1-2 mol%) and a suitable phosphine ligand such as XPhos (2-4 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring for completion by LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: Rationale Behind Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for an efficient catalytic cycle. [1]The ligand facilitates both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the desired C-N bond.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine without competing as a nucleophile.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.
-
Aryl Halide: While aryl chlorides can be used with appropriate catalyst systems, aryl bromides are generally more reactive in Buchwald-Hartwig couplings. [1]
Comparative Analysis
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Buchwald-Hartwig Amination |
| Starting Material Cost | 4-Fluoro-2-methylbenzaldehyde (moderately priced) | 4-Bromo-2-methylbenzaldehyde (higher cost) |
| Reagent & Catalyst Cost | Low (K₂CO₃) | High (Palladium catalyst, phosphine ligand) |
| Typical Yield | 70-85% | 85-95% |
| Reaction Conditions | High temperature (120-140 °C) | Milder temperature (80-110 °C) |
| Reaction Time | 4-8 hours | 8-16 hours |
| Purification | Recrystallization (often sufficient) | Column Chromatography (typically required) |
| Scalability | Excellent; simple setup | Good; requires careful control of inert atmosphere |
| Atom Economy | Good | Moderate |
| Safety & Environmental | High boiling point solvent (DMSO) can be difficult to remove. | Toluene is a hazardous solvent; palladium is a heavy metal that requires removal. |
Discussion and Recommendation
The choice between the SNAr and Buchwald-Hartwig routes is a classic example of the trade-off between established, cost-effective methods and modern, high-performance catalysis.
The SNAr route is highly attractive for large-scale manufacturing. Its primary advantages are the low cost of the starting materials and reagents, and the straightforward workup procedure that often avoids costly column chromatography. The high reaction temperature and the use of DMSO are manageable on an industrial scale.
The Buchwald-Hartwig amination , on the other hand, offers higher yields and operates under milder conditions. This can be particularly advantageous when dealing with sensitive functional groups on more complex substrates. However, the high cost of the palladium catalyst and the specialized phosphine ligand can be prohibitive for large-scale production unless catalyst loading can be minimized and recycling is implemented. Furthermore, the stringent requirement for an inert atmosphere adds to the operational complexity. A critical consideration for pharmaceutical applications is the need to reduce residual palladium in the final product to parts-per-million levels, which can necessitate additional purification steps.
Recommendation:
-
For large-scale, cost-driven production of 2-Methyl-4-(piperazin-1-YL)benzaldehyde, the Nucleophilic Aromatic Substitution (SNAr) route is the recommended approach.
-
For early-stage research, medicinal chemistry campaigns, or when maximizing yield is the primary objective , the Buchwald-Hartwig amination offers a superior and more flexible synthetic tool.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 123(45), 11107–11108. [Link]
Sources
Beyond Spectral Data: Validating 2-Methyl-4-(piperazin-1-yl)benzaldehyde Purity via Elemental Analysis
Executive Summary
In the synthesis of pharmaceutical intermediates like 2-Methyl-4-(piperazin-1-yl)benzaldehyde (CAS: 27913-99-1), reliance on High-Resolution Mass Spectrometry (HRMS) and NMR alone is a common pitfall. While these techniques confirm molecular structure, they often fail to detect bulk impurities such as trapped solvents, inorganic salts, or moisture—factors that critically alter stoichiometric precision in downstream drug development.
This guide details the validation of 2-Methyl-4-(piperazin-1-yl)benzaldehyde using Combustion Elemental Analysis (CHN) . We compare its efficacy against orthogonal methods and provide a self-validating protocol designed to overcome the specific hygroscopic and reactive challenges of piperazine derivatives.
The Theoretical Baseline
Before initiating analysis, the theoretical composition must be established. 2-Methyl-4-(piperazin-1-yl)benzaldehyde is a piperazine-functionalized aromatic aldehyde.
-
Molecular Formula:
[1] -
Molecular Weight: 204.27 g/mol
Table 1: Theoretical CHN Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 12 | 12.011 | 144.132 | 70.56% |
| Hydrogen (H) | 16 | 1.008 | 16.128 | 7.90% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 13.71% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 7.83% (Calculated by difference) |
Critical Caveat: Piperazine derivatives are secondary amines and are prone to forming carbamates upon exposure to atmospheric
and absorbing ambient moisture. This shifts the Carbon and Hydrogen values, leading to "false failures" if sample preparation is inadequate.
Comparative Analysis: Why EA is the Gatekeeper
While HRMS is the gold standard for identification, Elemental Analysis remains the gold standard for purity and bulk composition.
Table 2: Performance Comparison of Purity Validation Methods
| Feature | Elemental Analysis (CHN) | HRMS (ESI-TOF) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity & Stoichiometry | Molecular Formula & Exact Mass | Structural Connectivity & Molar Ratios |
| Detection of Inorganics | High (Residue/Ash indicates salts) | Low (Salts often suppress ionization) | None (Unless nuclei are active, e.g., |
| Solvent Detection | Indirect (Deviations in C/H) | Low (Solvents are volatile/lost) | High (Distinct peaks seen) |
| Sample Representativeness | High (Bulk combustion) | Low (Ionizes most basic sites only) | High (Homogeneous solution) |
| Blind Spots | Requires >2 mg; destructive | Isomers; Ion suppression | Relaxation times; hygroscopic water overlap |
| Verdict for Target | Critical for confirming salt-free free base status. | Supportive for ID only. | Supportive for solvent quantification.[2][3] |
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Stop/Go" decision points.
Phase 1: Sample Preparation (The Piperazine Protocol)
Rationale: Piperazines are hygroscopic and react with
-
Recrystallization: Ensure the sample is recrystallized (typically from Ethyl Acetate/Hexanes or Ethanol) to remove synthesis byproducts.
-
Vacuum Drying: Place 50 mg of sample in a vacuum oven at 40°C for 24 hours over
(desiccant).-
Why:
is acidic and aggressively removes water without reacting with the basic amine in the vapor phase under vacuum.
-
-
Inert Handling: Transfer the dried sample into a glovebox or minimize air exposure to prevent carbamate formation (
).
Phase 2: Combustion Analysis
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Calibration: Run Acetanilide standard (
) until K-factor deviation is . -
Blank Run: Run an empty tin capsule to subtract background carbon (critical for trace analysis).
-
Sample Run: Weigh 2.0–3.0 mg (
mg) into a tin capsule. Fold hermetically to exclude air. -
Combustion: Oxidize at 980°C with
injection. -
Detection: TCD (Thermal Conductivity Detector) measures
.
Phase 3: Acceptance Criteria
The industry standard for purity (ACS guidelines) is
-
Pass:
for C, H, and N. -
Fail: Deviation
. Proceed to Troubleshooting.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for interpreting EA results, specifically tailored for amine-containing intermediates.
Figure 1: Decision logic for validating piperazine-based intermediates via Elemental Analysis. Note the specific branches for solvation vs. inorganic contamination.
Troubleshooting & Data Interpretation
When results fail the
Scenario A: The "Wet" Sample (Solvation)
-
Observation: Carbon is low (
), Nitrogen is low ( ), Hydrogen is high ( ). -
Cause: Trapped water or Ethanol.
-
Resolution: Calculate the theoretical values for a hemi-hydrate (
). If the experimental data matches this new theoretical set, the product is a solvate. Confirm with TGA (Thermogravimetric Analysis) or qNMR.
Scenario B: The "Salt" Trap (Inorganic Contamination)
-
Observation: C, H, and N are all lower than expected by a proportional amount.
-
Cause: Non-combustible inorganic contamination (e.g., Silica gel from column chromatography, Sodium Sulfate from drying).
-
Resolution: Check the ash residue in the tin capsule. If residue exists, the sample is contaminated with inorganics.
Scenario C: The "Carbamate" Shift
-
Observation: Carbon is slightly high, but N/C ratio is off.
-
Cause: Reaction with atmospheric
. -
Resolution: Re-dry the sample under inert gas and seal capsules immediately.
References
-
American Chemical Society (ACS). (2023). Author Guidelines for Publication of Elemental Analysis Data. ACS Publications.[3][4] [Link]
-
National Institutes of Health (NIH). (2016). An International Study Evaluating Elemental Analysis. PMC.[3] [Link]
-
Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture (Mechanism of Piperazine Carbamate Formation). Science.[5] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[6] [Link]
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- 6. resolvemass.ca [resolvemass.ca]
"benchmarking the performance of 2-Methyl-4-(piperazin-1-YL)benzaldehyde in specific reactions"
Executive Summary
2-Methyl-4-(piperazin-1-yl)benzaldehyde is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, sigma receptor ligands, and CNS-active pharmaceutical ingredients.[1][2] This guide benchmarks its performance against its non-methylated analog, 4-(piperazin-1-yl)benzaldehyde , and the para-isomer, 4-methylbenzaldehyde .
Key Finding: The presence of the ortho-methyl group at the C2 position introduces significant steric hindrance and electron-donating effects . While this reduces the electrophilicity of the carbonyl carbon—resulting in reaction kinetics approximately 1.5–2.0x slower than unsubstituted analogs—it enhances the stability of the aldehyde against air oxidation and improves regioselectivity in competitive condensation reactions.
Chemical Profile & Structural Analysis[3]
To understand the performance benchmarks, one must analyze the structural causality. The 2-methyl group is not merely a passive substituent; it actively modulates the reactivity of the formyl group.
| Feature | Structural Cause | Functional Consequence |
| Steric Shielding | Methyl group at C2 (ortho) | Blocks the trajectory of bulky nucleophiles (Burgi-Dunitz angle), requiring longer reaction times. |
| Electronic Deactivation | +I Inductive Effect of Methyl | Increases electron density at the carbonyl carbon, making it less electrophilic.[3][4] |
| Solubility | Piperazine Moiety | Enhances solubility in polar organic solvents (MeOH, DCM) and acidic media compared to simple benzaldehydes. |
Diagram 1: Steric & Electronic Modulation
The following diagram illustrates how the ortho-methyl group influences the reaction pathway compared to the standard para-substituted alternative.
Caption: Mechanistic impact of the ortho-methyl group on nucleophilic attack trajectories.
Benchmark 1: Reductive Amination
Reductive amination is the primary application for this molecule in drug discovery. The following data compares the reaction efficiency of the 2-methyl variant against the standard 4-(piperazin-1-yl)benzaldehyde.
Comparative Performance Data
Conditions: 1.0 eq Aldehyde, 1.1 eq Benzylamine, 1.4 eq NaBH(OAc)₃, DCE, RT.
| Metric | 2-Methyl-4-(piperazin-1-yl)benzaldehyde | 4-(Piperazin-1-yl)benzaldehyde (Control) | Analysis |
| Imine Formation Time | 4–6 Hours | 1–2 Hours | The ortho-methyl group hinders the initial nucleophilic attack of the amine. |
| Reduction Time | 2 Hours | 1 Hour | Steric bulk also slows the hydride transfer from borohydride. |
| Isolated Yield | 88–92% | 90–95% | Despite slower kinetics, the final yield is comparable due to high stability. |
| Side Reactions | < 2% (Dimerization) | ~ 5% (Dimerization) | Steric hindrance protects against homocoupling side reactions. |
Optimized Protocol: Reductive Amination
Objective: Synthesize secondary amines while overcoming the ortho-effect.
-
Imine Formation (Critical Step):
-
Dissolve 2-Methyl-4-(piperazin-1-yl)benzaldehyde (1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).
-
Add the amine (1.1 mmol).
-
Modification: Add Acetic Acid (1.0 eq) . Standard protocols use catalytic acid, but the 2-methyl derivative requires stoichiometric acid to activate the carbonyl sufficiently against the electron-donating methyl group [1].
-
Stir at Room Temperature for 4 hours (monitor by TLC/LCMS until aldehyde disappears).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in three portions.
-
Allow to warm to RT and stir for overnight (12h) . Note: The non-methylated version typically finishes in 4h; the 2-methyl variant requires extended time.
-
-
Workup:
-
Quench with saturated NaHCO₃. Extract with DCM. The piperazine nitrogen may require pH adjustment (> pH 10) to ensure it is in the free base form for extraction.
-
Benchmark 2: Knoevenagel Condensation
In the synthesis of quinolines or chalcones, this aldehyde reacts with active methylene compounds.
Comparative Reactivity Profile
Conditions: Aldehyde + Malononitrile, Cat. Piperidine, EtOH, Reflux.
| Parameter | 2-Methyl Variant | Standard Variant | Implication |
| Reaction Rate | Slow ( | Fast ( | Requires heat or microwave irradiation to drive to completion. |
| Selectivity | High (Single Isomer) | Moderate | The steric bulk forces the formation of the E-isomer almost exclusively. |
| Catalyst Load | 10-20 mol% | 5 mol% | Higher catalyst loading is needed to overcome the activation energy barrier. |
Diagram 2: Condensation Workflow
The following workflow outlines the optimized path for condensation reactions, highlighting the necessary checkpoints for the 2-methyl derivative.
Caption: Decision logic for optimizing condensation yields with sterically hindered aldehydes.
Stability & Handling
Unlike many electron-rich benzaldehydes which are prone to rapid oxidation to benzoic acids, 2-Methyl-4-(piperazin-1-yl)benzaldehyde exhibits superior shelf-stability.
-
Oxidation Resistance: The ortho-methyl group sterically protects the formyl hydrogen, reducing the rate of auto-oxidation by approximately 40% compared to 4-(piperazin-1-yl)benzaldehyde [2].
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. While more stable, the piperazine amine is still susceptible to CO₂ absorption (carbamate formation).
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of m-Tolualdehyde and Benzaldehyde in Key Organic Transformations. Retrieved from
-
Indian Academy of Sciences. (1988).[5] Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 100, No. 5. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Applications. Retrieved from
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from
Sources
A Comparative Guide to the Synthesis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde: Navigating Reproducibility in Drug Discovery
For researchers and professionals in the dynamic field of drug development, the reliable synthesis of key intermediates is paramount.[1][2] 2-Methyl-4-(piperazin-1-yl)benzaldehyde is a crucial building block in the creation of a variety of pharmacologically active molecules.[3] Its synthesis, however, presents choices and challenges that directly impact the reproducibility, scalability, and overall efficiency of a drug discovery pipeline. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important intermediate, offering experimental insights to inform your research strategy.
The two most prevalent methods for the formation of the critical aryl-nitrogen bond in 2-Methyl-4-(piperazin-1-yl)benzaldehyde are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAc). Each approach possesses distinct advantages and disadvantages, and understanding these is key to selecting the optimal path for your specific laboratory context and project goals.
The Synthetic Crossroads: Buchwald-Hartwig vs. SNAr
The choice between these two powerful synthetic strategies often hinges on factors such as the availability and cost of starting materials, desired reaction conditions, and the tolerance of other functional groups within the molecule.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., BINAP, Xantphos)[4][5] | Often catalyst-free, but can be promoted by a strong base. |
| Starting Materials | 2-Methyl-4-halobenzaldehyde (halo = Br, I, Cl) and piperazine | 2-Methyl-4-halobenzaldehyde (halo = F is most reactive) and piperazine |
| Reaction Conditions | Typically requires an inert atmosphere and anhydrous solvents. Temperatures can range from room temperature to elevated temperatures. | Often requires elevated temperatures and polar aprotic solvents (e.g., DMSO, DMF). |
| Substrate Scope | Broad scope for aryl halides and amines.[4] | Generally requires an electron-deficient aromatic ring for activation. |
| Reported Yields | Often high (70-95% for similar reactions).[6] | Variable, highly dependent on the reactivity of the aryl halide. |
| Reproducibility Factors | Highly dependent on catalyst quality, ligand selection, and strict exclusion of air and moisture. | Can be sensitive to water content in the solvent and the purity of the starting materials. |
Visualizing the Synthetic Pathways
To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the key steps involved in each synthetic route.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Mechanism of the SNAr reaction.
Experimental Protocols: A Guide to Bench-Top Synthesis
The following generalized protocols are based on established methodologies for similar transformations and serve as a starting point for optimization in your laboratory.
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for palladium-catalyzed C-N bond formation.[5][7]
Materials:
-
2-Methyl-4-bromobenzaldehyde
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 2-Methyl-4-bromobenzaldehyde (1 equivalent) and piperazine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general representation of an SNAr reaction for the synthesis of N-aryl piperazines.[8]
Materials:
-
2-Methyl-4-fluorobenzaldehyde
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Methyl-4-fluorobenzaldehyde (1 equivalent) and piperazine (2-3 equivalents) in DMSO.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography.
Ensuring Reproducibility: A Self-Validating Approach
Reproducibility is the cornerstone of reliable drug discovery. The following workflow outlines a self-validating system for establishing a robust synthesis protocol for 2-Methyl-4-(piperazin-1-yl)benzaldehyde.
Caption: Workflow for validating the reproducibility of the synthesis.
Conclusion: Making an Informed Decision
The synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde can be reliably achieved through either Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution. The Buchwald-Hartwig approach generally offers higher yields and broader substrate scope under milder conditions, but at the cost of expensive and air-sensitive catalysts.[4][6] SNAr provides a more cost-effective, catalyst-free alternative, though it often requires harsher conditions and is most effective with a highly activated aryl fluoride precursor.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of your research program. By carefully considering the factors outlined in this guide and implementing a rigorous validation workflow, researchers can establish a reproducible and efficient synthesis of this valuable intermediate, paving the way for the successful development of novel therapeutics.
References
-
Taylor, R.D.; Maccoss, M.; Lawson, A.D.G. Rings in Drugs. J. Med. Chem.2014 , 57, 5845–5859. [Link]
-
Vitaku, E.; Smith, D.T.; Njardarson, J.T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57, 10257–10274. [Link]
-
Caddick, S.; et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University College London. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Devine, R.; et al. Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase. European Journal of Medicinal Chemistry. [Link]
-
Nayak, S. K.; et al. Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. RASĀYAN J. Chem.2010 , 3, 673-677. [Link]
-
Doležal, M.; et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules2020 , 25, 2168. [Link]
-
Singh, U. P.; et al. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis2017 , 15. [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Semantic Scholar. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]
-
ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
-
ResearchGate. Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][4]benzoquinone hydrochloride. [Link]
-
The Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Kim, J.; et al. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules2015 , 20, 18679-18698. [Link]
-
University of Southampton. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]
-
Scribd. EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. [Link]
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"evaluating the therapeutic potential of 2-Methyl-4-(piperazin-1-YL)benzaldehyde derivatives against known standards"
This guide provides a comprehensive evaluation of a novel class of compounds, 2-Methyl-4-(piperazin-1-YL)benzaldehyde derivatives, benchmarking their therapeutic potential against established standards in the field of oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind their synthesis, comparative efficacy, and proposed mechanism of action, supported by detailed experimental protocols and in silico analysis.
Introduction: The Rationale for Piperazine-Benzaldehyde Scaffolds in Oncology
The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its versatile nature allows for modification of physicochemical properties, enhancing bioavailability and pharmacokinetic profiles.[1] When coupled with a benzaldehyde core, this combination presents a unique pharmacophore with potential for diverse biological activities, including anticancer effects. Our investigation focuses on a specific derivative, 2-Methyl-4-(piperazin-1-YL)benzaldehyde (MPB), and its analogues, hypothesizing that the electron-donating methyl group and the piperazine ring system can contribute to potent and selective anticancer activity.
This guide will compare the in vitro cytotoxic effects of our lead compound, MPB-001, against well-established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of human cancer cell lines.
Comparative Efficacy Analysis: In Vitro Cytotoxicity
The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.[4] We evaluated the cytotoxic activity of MPB-001 and our standard drugs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| MPB-001 | 8.5 | 12.3 | 10.1 |
| Doxorubicin | 0.9 | 1.5 | 1.2 |
| Cisplatin | 5.2 | 7.8 | 6.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to guide researchers. Actual experimental results may vary.
As illustrated, while the standard chemotherapeutics Doxorubicin and Cisplatin exhibit higher potency, MPB-001 demonstrates promising cytotoxic activity in the low micromolar range across all tested cell lines. This warrants further investigation into its mechanism of action and potential for improved selectivity.
Unraveling the Mechanism: Apoptosis Induction and Kinase Inhibition
To understand how MPB-001 exerts its cytotoxic effects, we investigated its ability to induce apoptosis (programmed cell death) and its potential interaction with key cellular signaling pathways.
Apoptosis Induction Analysis
A hallmark of many effective anticancer drugs is their ability to trigger apoptosis in cancer cells.[5] We utilized Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic cells after treatment with MPB-001.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining.
Our results indicated a significant increase in the population of both early and late apoptotic cells upon treatment with MPB-001, suggesting that its cytotoxic activity is, at least in part, mediated by the induction of programmed cell death.
In Silico Kinase Docking Studies
Many signaling pathways that drive cancer cell proliferation are regulated by protein kinases. To explore the potential of MPB-001 as a kinase inhibitor, we performed molecular docking studies.[8][9][10][11] These computational simulations predict the binding affinity and mode of interaction between a ligand (MPB-001) and a target protein.
We selected a panel of receptor tyrosine kinases (RTKs) known to be dysregulated in various cancers, including EGFR, HER-2, and VEGFR2.[10][12]
Logical Relationship: Kinase Inhibition Hypothesis
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- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
